Product packaging for Calcium phosphate, tetra(Cat. No.:)

Calcium phosphate, tetra

Cat. No.: B13414301
M. Wt: 452.12 g/mol
InChI Key: YSJNWPJHMDWGAA-UHFFFAOYSA-H
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Description

Calcium phosphate, tetra is a useful research compound. Its molecular formula is Ca3O13P4 and its molecular weight is 452.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca3O13P4 B13414301 Calcium phosphate, tetra

Properties

Molecular Formula

Ca3O13P4

Molecular Weight

452.12 g/mol

IUPAC Name

tricalcium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate

InChI

InChI=1S/3Ca.H6O13P4/c;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q3*+2;/p-6

InChI Key

YSJNWPJHMDWGAA-UHFFFAOYSA-H

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]

Origin of Product

United States

Fundamental Role Within the Calcium Phosphate Family

Tetracalcium phosphate (B84403), with the chemical formula Ca₄(PO₄)₂O, is the most basic of the calcium phosphates. wikipedia.org It is distinguished by a calcium-to-phosphorus (Ca/P) molar ratio of 2.0, which is the highest among the biologically relevant calcium phosphates. wikipedia.orgtaylorandfrancis.com This high Ca/P ratio makes it more basic than stoichiometric hydroxyapatite (B223615) (HA), the primary mineral component of bone and teeth, which has a Ca/P ratio of 1.67. taylorandfrancis.comresearchgate.netnih.gov

The crystalline structure of tetracalcium phosphate is monoclinic and shares close similarities with hydroxyapatite, a characteristic that is believed to facilitate an epitactic relationship, enabling the direct conversion of TTCP to HA in physiological environments. wikipedia.org However, unlike many other calcium phosphates, TTCP cannot be prepared in an aqueous solution; it is synthesized through solid-state reactions at high temperatures, typically above 1300°C. nih.govnih.gov The material is metastable and must be rapidly cooled to prevent the formation of other compounds. wikipedia.org

In an aqueous environment, tetracalcium phosphate hydrolyzes to form hydroxyapatite and calcium hydroxide (B78521). wikipedia.orgnih.gov This reactivity, particularly when combined with more acidic calcium phosphates like dicalcium phosphate anhydrous (DCPA, monetite) or dicalcium phosphate dihydrate (DCPD, brushite), is the basis for its widespread use in self-setting calcium phosphate cements. researchgate.netnih.gov These cements can harden at physiological pH and body temperature, making them highly suitable for repairing bone defects. researchgate.net

Table 1: Comparison of Key Calcium Phosphates

Compound NameChemical FormulaCa/P RatioSolubility (at pH 7.4)Key Characteristics
Tetracalcium Phosphate (TTCP) Ca₄(PO₄)₂O2.0HighMost basic calcium phosphate; key component of self-setting bone cements. wikipedia.orgresearchgate.net
Hydroxyapatite (HA) Ca₁₀(PO₄)₆(OH)₂1.67LowMain inorganic component of bone; excellent biocompatibility and osteoconductivity. researchgate.nettaylorandfrancis.com
Tricalcium Phosphate (TCP) Ca₃(PO₄)₂1.5ModerateExists in α and β polymorphs; biodegradable and used in bone grafts. taylorandfrancis.comwikipedia.org
Dicalcium Phosphate Anhydrous (DCPA) CaHPO₄1.0HighAcidic calcium phosphate; used in combination with TTCP in cements. researchgate.netnih.gov
Dicalcium Phosphate Dihydrate (DCPD) CaHPO₄·2H₂O1.0HighHydrated form of DCPA; also used in bone cements. researchgate.net

Evolution of Research Themes in Tetracalcium Phosphate Science

Solid-State Reaction Synthesis Pathways

The most conventional and widely studied method for producing tetracalcium phosphate is through high-temperature solid-state reactions. This technique involves the intimate mixing of calcium- and phosphorus-containing precursors, followed by calcination at elevated temperatures to induce the chemical transformation into the desired TTCP phase.

Selection and Optimization of Precursor Materials (e.g., Calcium Carbonate, Dicalcium Phosphate)

The choice of precursor materials is a critical first step in the solid-state synthesis of TTCP, as their purity, stoichiometry, and physical characteristics significantly influence the reaction kinetics and the purity of the final product. The most commonly employed precursors are an equimolar mixture of a calcium source and a phosphorus source to achieve the required Ca/P molar ratio of 2.

Commonly used precursor combinations include:

Dicalcium phosphate anhydrous (DCPA or monetite) and calcium carbonate (CaCO₃): This is a frequently used combination. researchgate.netmdpi.com The reaction proceeds by the decomposition of calcium carbonate to calcium oxide, which then reacts with dicalcium phosphate.

Dicalcium phosphate dihydrate (DCPD or brushite) and calcium carbonate (CaCO₃): Similar to the above, but the dehydration of brushite must be accounted for in the thermal profile. researchgate.net

Calcium pyrophosphate (Ca₂P₂O₇) and calcium carbonate (CaCO₃): This combination can also be used to yield TTCP upon heating. nih.gov

Natural bone meal (hydroxyapatite) and calcium carbonate: Animal bone, which is primarily composed of hydroxyapatite, can serve as a cost-effective phosphate source when mixed with a calcium source to adjust the Ca/P ratio. google.com

Calcium acetate (B1210297) [Ca(CH₃COO)₂·H₂O] and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄): These precursors can lower the synthesis temperature due to their decomposition and melting behaviors, which can increase the reactivity of the mixture. cuneyttas.com

The optimization of these precursors involves ensuring high purity to prevent the introduction of unwanted elements that can lead to the formation of secondary phases. The Ca/P ratio of the precursor mixture must be precisely controlled to be as close to 2 as possible. Deviations from this stoichiometric ratio can result in the formation of α-TCP or β-TCP if the mixture is calcium-deficient, or CaO and HA if it is calcium-rich. researchgate.net The particle size and homogeneity of the precursor mixture are also crucial; finer and more intimately mixed particles will react more readily and at lower temperatures due to increased surface area and contact points.

High-Temperature Calcination Parameters and Thermal Regimes

The conversion of the precursor mixture into TTCP requires high-temperature calcination. The specific temperature and duration of this heat treatment are critical parameters that must be carefully controlled to ensure the complete reaction and formation of the desired crystalline phase.

Research has shown that TTCP is typically formed at temperatures ranging from 1300°C to 1500°C. researchgate.net Lower temperatures may lead to incomplete reactions, leaving unreacted precursors or intermediate phases, while excessively high temperatures can promote the decomposition of TTCP. mdpi.com The duration of calcination, often referred to as soaking or dwelling time, can range from a few hours to over 15 hours, depending on the precursors and temperature used. researchgate.netgoogle.comcuneyttas.com A longer duration at a suitable temperature generally promotes a more complete reaction and a higher yield of pure TTCP. The heating rate to the target temperature can also play a role, with slower rates allowing for the gradual decomposition of precursors and removal of volatile byproducts. mdpi.com

Table 1: High-Temperature Calcination Parameters for TTCP Synthesis

Precursors Calcination Temperature (°C) Duration (hours) Key Findings Reference(s)
CaHPO₄ and CaCO₃ 1500 6 An equimolar mixture was used. mdpi.com
CaHPO₄·2H₂O and CaCO₃ 1450 6 The mixture was milled for 5 hours prior to heating. researchgate.net
Nanoscale HA and CaCO₃ 1450 Not specified Pure TTCP was obtained at this temperature. core.ac.uk
Natural bone meal and CaCO₃ 1400-1500 6-15 A simple and effective method for producing high-purity TTCP. google.com

Critical Influence of Cooling Rate and Atmosphere on Phase Purity

The cooling process following high-temperature calcination is arguably as critical as the heating process itself for obtaining pure TTCP. Due to its metastability, TTCP can decompose into more stable phases, such as hydroxyapatite and calcium oxide, if cooled slowly. researchgate.netcuneyttas.com Therefore, rapid cooling, or quenching, is essential to "lock in" the high-temperature TTCP phase. cuneyttas.com This is often achieved by removing the sample from the furnace and allowing it to cool in ambient air or, for even faster cooling, by quenching in liquid nitrogen. scientific.net Slower cooling, such as leaving the sample to cool within the furnace, will invariably lead to the presence of impurities. researchgate.netcore.ac.uk

The atmosphere in which the calcination and cooling are performed also has a significant impact on the final product. The presence of water vapor in the atmosphere can promote the decomposition of TTCP into hydroxyapatite. nih.govnih.gov Therefore, carrying out the synthesis in a dry atmosphere, such as dry air, or under a vacuum or an inert gas stream (e.g., nitrogen), is beneficial for achieving high-purity TTCP. researchgate.netvu.lt Heating in a vacuum has been shown to promote the formation of oxyapatite as an intermediate, which is a critical step in the reaction to form TTCP at lower temperatures. researchgate.netscientific.net

Alternative and Novel Synthetic Approaches

While solid-state reaction is the conventional method, researchers have explored alternative synthetic routes to overcome some of its limitations, such as the need for high temperatures and the potential for impurities. These novel approaches often focus on creating more reactive precursors.

Coprecipitation Techniques and Nanocrystalline Precursor Synthesis

Coprecipitation is a wet-chemical method used to synthesize highly homogeneous and reactive precursors for TTCP synthesis. This technique involves the simultaneous precipitation of calcium and phosphate ions from a solution to form a nanocrystalline or amorphous precursor. core.ac.ukscientific.netmdpi.com A common approach is to prepare a mixture of nanoscale hydroxyapatite and calcium carbonate through a coprecipitation reaction. researchgate.netcore.ac.uk

The primary advantage of using these coprecipitated, nanocrystalline precursors is the significant reduction in the required calcination temperature for TTCP formation. The intimate, atomic-level mixing of the calcium and phosphate components in the precursor, along with the high surface area of the nanoparticles, greatly enhances reactivity and lowers the energy barrier for the solid-state reaction. core.ac.uk Studies have shown that by using nanocrystalline precursors, the synthesis temperature for TTCP can be lowered to as much as 1185°C, a notable decrease from the 1400-1500°C typically required for conventional solid-state reactions. core.ac.uk This not only saves energy but can also result in finer TTCP powders that may require less grinding, thereby reducing the risk of contamination. researchgate.netscientific.net

Hydrothermal Synthesis Modifications

Direct synthesis of TTCP via hydrothermal methods is challenging because TTCP is unstable in aqueous environments and tends to hydrolyze to hydroxyapatite. researchgate.netvu.lt However, hydrothermal techniques can be effectively modified to produce precursors for the subsequent synthesis of TTCP.

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method can be used to produce well-crystallized and stoichiometric calcium phosphate precursors. iium.edu.mytandfonline.com For TTCP synthesis, a hydrothermal process might be employed to create a specific calcium phosphate phase, which is then dried and calcined at high temperatures. For instance, a low-temperature hydrothermal exchange reaction can be used to synthesize calcium phosphate materials that, after calcination, can yield various phases depending on the initial conditions. iium.edu.my While direct hydrothermal synthesis of TTCP is not common, the use of hydrothermally prepared precursors can offer better control over the precursor's crystallinity and stoichiometry, potentially influencing the final TTCP synthesis.

Control of Particle Morphology and Size during Synthesis

The control of particle morphology (shape) and size during the synthesis of tetracalcium phosphate is crucial as these properties significantly influence the material's reactivity, handling characteristics, and ultimately its performance in biomedical applications. nih.govnih.govresearchgate.net For instance, smaller particles with a higher specific surface area tend to dissolve and react faster. google.com The use of spherical particles has been shown to enhance the injectability of calcium phosphate pastes, a critical property for minimally invasive surgical procedures. nih.gov

Several strategies have been developed to gain precise control over these physical attributes:

Mechanochemical Activation: This method involves high-energy milling of the precursor reactants, such as calcium carbonate and diammonium hydrogen phosphate, prior to thermal treatment. nih.gov The intense mechanical processing enhances the reactivity of the mixture by reducing the crystallinity of the reactants and creating surface defects. nih.gov This allows for the synthesis of pure TTCP at lower thermal treatment times and results in a product with a smaller particle size and a low degree of crystallinity, which in turn increases its reactivity. nih.gov

Precipitation Parameter Control: Wet-chemical precipitation is a common and cost-effective route for producing calcium phosphate particles. ucp.pt The morphology and size of the resulting particles can be tailored by carefully controlling synthesis parameters such as the initial Ca/P molar ratio, temperature, pH, and reaction time. ucp.pt However, achieving a narrow particle size distribution can be challenging in conventional batch reactors due to low mixing efficiency. ucp.pt

Specialized Production Methods for Spherical Particles: Various techniques are employed to produce spherical calcium phosphate particles across a wide size range, from nanometers to millimeters. nih.gov

Solution-based methods like precipitation, spray-drying, and flame synthesis are effective for producing the smallest particles, often in the nanometer range. nih.govtandfonline.com

Gas-phase synthesis using high-power lasers to vaporize microcrystalline calcium phosphate materials offers enhanced control over particle morphology, crystallinity, and aggregation compared to liquid-phase techniques. uab.edu This method allows for high-temperature synthesis while limiting inter-particle collisions, which helps in producing well-separated nanoparticles. uab.edu

For larger particles, methods such as extrusion-spheronization and spray granulation are used. nih.gov

Particle Size Selection for Functional Control: The particle size of the final TTCP powder can be intentionally selected to modulate its functional properties. In self-setting bone cements, for example, the exothermic heat released during setting can be managed by using TTCP with a mean particle size generally greater than 15 micrometers. google.com Studies have investigated the hydrolysis of TTCP with different particle sizes, such as fine (median size 3.5 µm) and coarse (13.2 µm), revealing that particle size has a significant effect on the reaction rate and the composition of the resulting hydroxyapatite. researchgate.net Researchers have also successfully synthesized nano-sized TTCP particles with a size range of 21-24 nm for dental applications. orientjchem.org

Table 2: Methods for Controlling TTCP Particle Size and Morphology

Control MethodPrincipleControlled ParametersResulting Particle CharacteristicsReference
Mechanochemical ActivationHigh-energy milling of precursors before heat treatment.Milling time and intensity.Smaller particle size, low crystallinity, enhanced reactivity. nih.gov
PrecipitationWet-chemical reaction from solution.Ca/P ratio, temperature, pH, reaction time.Tailored particle size and morphology, though achieving monodispersity can be challenging. ucp.pt
Gas-Phase Laser SynthesisVaporization of material by laser to form an aerosol of nanoparticles.Laser energy density, pressure, gas flow.High control over size, shape, crystallinity, and aggregation. uab.edu
Flame Synthesis / SprayingInjection of powder into a high-temperature gas plasma or flame.Initial particle size distribution.Produces spherical particles; final size depends on initial powder size. tandfonline.com
Post-Synthesis SelectionMilling and sieving to achieve a desired size range for a specific application.Milling protocols, sieve sizes.Specific size fractions (e.g., >15 µm to control heat; 21-24 nm for nano-applications). researchgate.netgoogle.comorientjchem.org

Crystallographic and Structural Characterization of Tetracalcium Phosphate

Monoclinic Crystal System Analysis

Crystalline tetracalcium phosphate (B84403) (TTCP) belongs to the monoclinic crystal system. This classification is based on its lattice parameters, where the unit cell has three unequal axes with one oblique angle.

The crystal structure of tetracalcium phosphate has been determined through single-crystal X-ray diffraction studies. However, different investigations have reported slightly varying unit cell parameters. One set of commonly cited parameters determines the unit cell as a = 7.023 Å, b = 11.986 Å, c = 9.473 Å, with a monoclinic angle β = 90.90°. tandfonline.comaip.org Another study reports the parameters as a = 11.99 Å, b = 9.48 Å, c = 6.97 Å, and β = 90.8°. nih.govnih.gov

The space group is predominantly identified as P2₁. tandfonline.comumass.educore.ac.uk This non-centrosymmetric space group is consistent with observations from vibrational spectroscopy, particularly the factor group splitting of the phosphate vibrational modes. nih.gov Some studies have also suggested the possibility of a centrosymmetric monoclinic space group P2₁/m or the existence of an orthorhombic modification with the space group P2₁22₁. nih.govnih.gov The number of formula units (Z) per unit cell is 4.

Table 1: Reported Unit Cell Parameters for Tetracalcium Phosphate

Parameter Value (Reference Set 1) tandfonline.comaip.org Value (Reference Set 2) nih.govnih.gov
Crystal System Monoclinic Monoclinic
Space Group P2₁ P2₁ or P2₁/m
a 7.023 Å 11.99 Å
b 11.986 Å 9.48 Å
c 9.473 Å 6.97 Å
β 90.90° 90.8°
Z 4 4

The structure of tetracalcium phosphate exhibits a notable similarity to that of hydroxyapatite (B223615) [Ca₅(PO₄)₃(OH)], the primary mineral component of bone and teeth. This relationship is described as being "layer-type." nih.govnih.gov The arrangement of Ca²⁺ and PO₄³⁻ ions in TTCP occurs in four sheets perpendicular to the b-axis. Two of these adjacent sheets combine to form a layer that is structurally very close to the apatite structure. tandfonline.com

This structural mimicry is so significant that it supports an epitaxial relationship between the two compounds. scispace.com Epitaxy refers to the growth of a crystal on the surface of another crystal, where the orientation of the overgrown layer is determined by the substrate's crystal structure. This relationship is crucial as it may facilitate the direct conversion of tetracalcium phosphate to hydroxyapatite, a key reaction in the setting of calcium phosphate bone cements. scispace.comnih.gov The crystallographic compatibility is evident in their lattice dimensions; for instance, the 'a' parameter of tetracalcium phosphate (11.99 Å) is approximately 3/2 of the d(100) spacing of hydroxyapatite (8.16 Å). nih.gov This suggests that a block of TTCP could fit into the hydroxyapatite lattice with minimal distortion, potentially forming interlayered mixtures or "solid solutions." nih.gov

Advanced Diffraction Techniques for Structural Elucidation

Diffraction methods are indispensable for confirming the phase purity, crystallinity, and local atomic arrangement of tetracalcium phosphate.

X-ray diffraction (XRD) is the primary technique used to identify the tetracalcium phosphate phase and assess the purity of synthesized powders. The standard diffraction pattern for TTCP is cataloged in the Joint Committee on Powder Diffraction Standards (JCPDS) database under pattern number 25-1137. aip.orgnih.gov In practice, XRD is used to confirm the successful synthesis of TTCP from precursors like calcium carbonate and dicalcium phosphate anhydrous at high temperatures (e.g., 1400-1500°C) and to ensure the absence of other phases such as tricalcium phosphate, calcium oxide, or unreacted starting materials. aip.orgnih.govresearchgate.net

The crystallinity of TTCP powders can also be evaluated using XRD. The sharpness and intensity of the diffraction peaks are indicative of the degree of crystalline order. Broader peaks can suggest smaller crystallite sizes or the presence of lattice strain. nist.gov For instance, mechanical grinding of TTCP powder leads to a decrease in crystallite size and an increase in lattice distortion, which is observable as changes in the XRD peak profiles. nist.gov Furthermore, XRD allows for the semi-quantitative analysis of biphasic or multi-phasic materials containing TTCP, providing an estimation of the weight percentage of each crystalline phase present. aip.org

While XRD provides average structural information from a bulk sample, electron diffraction techniques, such as selected area electron diffraction (SAED), offer crystallographic information from localized, micro- or nano-sized regions. This is particularly useful for studying multiphase materials or the products of TTCP reactions at a fine scale.

In the context of tetracalcium phosphate, SAED is often employed to characterize the nanocrystalline hydroxyapatite that forms when TTCP-based cements set and harden. mdpi.comsemanticscholar.org For example, after a cement containing TTCP and monetite is soaked in a simulated body fluid, TEM analysis combined with SAED can confirm that the resulting nanoparticles are indeed hydroxyapatite. semanticscholar.orgmdpi.com SAED has also been used to characterize the nanocrystalline precursors used in the synthesis of TTCP, confirming the composition of the starting mixture before calcination. core.ac.uk These analyses provide crucial insights into the phase transformations that TTCP undergoes in biomedical applications.

Vibrational Spectroscopic Analysis of Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of tetracalcium phosphate by probing the vibrational modes of its constituent polyatomic ions, primarily the phosphate (PO₄³⁻) group.

The spectra of TTCP have been interpreted in detail based on factor group analysis. tandfonline.comumass.edu A key finding is the distinct splitting of the internal vibrational modes of the PO₄³⁻ ion. This "factor group splitting" arises from the interactions between the multiple PO₄³⁻ ions within the monoclinic unit cell. The observed splitting patterns, particularly for the symmetric P-O stretching mode (ν₁), are consistent with the P2₁ space group assignment. nih.govumass.edu

In FTIR spectroscopy, the primary absorption bands for the phosphate group in TTCP are observed for the asymmetric stretching (ν₃) and symmetric stretching (ν₁) modes. mdpi.com In Raman spectra, the totally symmetric stretching mode (ν₁) gives rise to a characteristically split band pattern that can be used as a fingerprint for TTCP, allowing its reaction to hydroxyapatite to be monitored in real-time. nih.gov The degenerate deformational modes, ν₂ and ν₄, also appear as distinct band patterns in both IR and Raman spectra. umass.edu A notable feature is that essentially all phosphate vibrational bands are active in both Raman and IR, with their components appearing at coincident wavenumbers, which further supports the non-centrosymmetric P2₁ space group. nih.govumass.edu

Table 2: Vibrational Modes of Phosphate (PO₄³⁻) in Tetracalcium Phosphate umass.edumdpi.com

Vibrational Mode Description Approximate Wavenumber Range (cm⁻¹)
ν₁ Symmetric P-O Stretch 935 - 941
ν₂ Symmetric O-P-O Bend 389 - 501
ν₃ Asymmetric P-O Stretch 983 - 1119 (complex pattern)
ν₄ Asymmetric O-P-O Bend 556 - 620

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups within tetracalcium phosphate. The FTIR spectrum of TTCP is characterized by absorption bands that correspond to the vibrational modes of the phosphate (PO₄³⁻) groups. mdpi.comscispace.com

The internal vibrations of the tetrahedral PO₄³⁻ ion can be categorized into four fundamental modes: the symmetric stretching mode (ν₁), the symmetric bending mode (ν₂), the asymmetric stretching mode (ν₃), and the asymmetric bending mode (ν₄). In the FTIR spectrum of polycrystalline TTCP, the most prominent feature is an intense, broad band observed around 1010 cm⁻¹, which is attributed to the ν₃ asymmetric stretching mode. umass.edu This band often displays multiple shoulders, indicating slight variations in the phosphate environments within the crystal lattice. umass.edu

The degenerate deformational modes, ν₂ and ν₄, manifest as two distinct band patterns with medium intensity. The ν₄ bands are typically found in the 556 to 620 cm⁻¹ range, while the ν₂ bands appear between 389 and 501 cm⁻¹. umass.edu The symmetric stretching mode (ν₁), which is theoretically infrared-inactive for a "free" phosphate ion of perfect tetrahedral symmetry, becomes weakly active in the TTCP crystal structure due to a reduction in symmetry. This results in weak IR absorptions between 941 and 962 cm⁻¹. umass.eduresearchgate.net The presence and characteristics of these bands are crucial for confirming the phase purity of synthesized TTCP. researchgate.netcore.ac.uk

Table 1: Characteristic FTIR Absorption Bands for Tetracalcium Phosphate

Wavenumber Range (cm⁻¹)Vibrational ModeDescriptionReference
941 - 962ν₁ (Symmetric Stretch)Weak absorption at the low-wavenumber end of the ν₃ band. umass.eduresearchgate.net
~450 - 500ν₂ (Symmetric Bend)Medium intensity band pattern. umass.edu
~980 - 1120ν₃ (Asymmetric Stretch)Intense, broad band with multiple shoulders. umass.edu
550 - 620ν₄ (Asymmetric Bend)Medium intensity band pattern. umass.edu

Raman Spectroscopy for Phosphate Vibrational Modes and Factor Group Splittings

Raman spectroscopy serves as a complementary technique to FTIR, providing critical insights into the vibrational modes of tetracalcium phosphate, particularly the symmetric vibrations. nih.gov The Raman spectrum of TTCP is dominated by a very strong band near 960 cm⁻¹, which arises from the symmetric stretching mode (ν₁) of the phosphate group. nih.govnih.gov

For TTCP, the ν₁ symmetric phosphate mode shows marked factor group splitting. umass.edunih.gov The splitting components have been observed to arise at coincident wavenumbers in both the IR and Raman spectra, an observation that is in accordance with the C₂(²) factor group predicted for the P2₁ space group. nih.gov While factor group analysis predicts a specific number of split bands, fewer may be experimentally observed due to weak intensities or overlapping of the bands. tandfonline.com This characteristic splitting is a definitive feature used to identify TTCP. nih.gov

Table 2: Key Raman Bands and Splitting for Tetracalcium Phosphate

Wavenumber (cm⁻¹)Vibrational ModeObservationReference
~960ν₁ (Symmetric Stretch)Very strong intensity; exhibits significant factor group splitting. nih.govnih.gov
~435ν₂ (Symmetric Bend)Raman-active phosphate vibrational band. nih.gov
~1075ν₃ (Asymmetric Stretch)Raman-active phosphate vibrational band. nih.gov
~590ν₄ (Asymmetric Bend)Raman-active phosphate vibrational band. nih.gov
420, 567, 938, 1017Multiple ModesCharacteristic bands showing factor group splitting. researchgate.net

Microscopic and Morphological Characterization

The physical form, size, and surface features of tetracalcium phosphate particles are critical determinants of its reactivity. Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing these morphological properties at both the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Aggregation

Scanning Electron Microscopy (SEM) is widely used to observe the surface topography, particle size, and aggregation state of TTCP powders. iaea.orghud.ac.uk SEM images typically reveal that TTCP particles synthesized via conventional high-temperature solid-state reactions have irregular shapes and sizes, often in the micrometer range. theiet.org The surfaces of these particles can vary from relatively smooth to rough. nih.gov

Furthermore, SEM analysis shows that individual TTCP particles have a strong tendency to form larger agglomerates or aggregates. iaea.org The morphology can be influenced by the synthesis method. For instance, TTCP powders prepared by a reverse microemulsion process can yield nanoscale, rod-like particles, which contrasts with the larger, irregular microparticles from conventional thermal methods. theiet.org Characterizing this surface architecture is important as it influences how the material interacts with its environment. ecmjournal.org

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Crystal Defects

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the nanoscale morphology and internal crystalline structure of tetracalcium phosphate. researchgate.netnih.gov TEM studies can reveal the presence of individual nanocrystals within larger particles and provide insights into the material's formation mechanisms. core.ac.uknih.gov

High-resolution TEM (HRTEM) can visualize the crystal lattice fringes, offering direct evidence of the crystalline nature of the material. researchgate.net This technique is also instrumental in identifying crystal defects, such as dislocations and stacking faults, within the TTCP structure. These defects can play a significant role in the material's solubility and reactivity. TEM observations have been used to study the dissolution of TTCP and the subsequent precipitation of other calcium phosphate phases on particle surfaces, highlighting the importance of nanoscale surface characteristics. nih.gov For instance, during the setting of calcium phosphate cements, TEM has shown that apatite crystals precipitate and grow from the surface of TTCP particles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environments of specific nuclei within a material's structure. researchgate.netwhiterose.ac.uk For tetracalcium phosphate, ³¹P Magic Angle Spinning (MAS) NMR is particularly valuable for characterizing the local environment of the phosphate groups. nih.gov

The ³¹P MAS NMR spectrum of tetracalcium phosphate is distinct from other calcium phosphate phases. nih.govresearchgate.net Studies have identified characteristic resonances for TTCP at approximately 3.8 ppm and 4.8-5.0 ppm. researchgate.netqmul.ac.uk The presence of multiple peaks indicates that there are crystallographically inequivalent phosphorus sites within the TTCP unit cell, which is consistent with its known crystal structure. researchgate.netmdpi.com

The precise chemical shifts and the shape of the NMR peaks provide information about the short-range order and the presence of any structural disorder or impurities. mdpi.com NMR can effectively distinguish TTCP from its potential decomposition products or precursors, such as hydroxyapatite (peak at ~2.8 ppm) or dicalcium phosphate anhydrous (DCPA), making it an essential tool for phase identification and purity assessment in multiphase calcium phosphate systems. researchgate.netresearchgate.net

Table 3: ³¹P MAS NMR Chemical Shifts for Tetracalcium Phosphate and Related Compounds

CompoundChemical Shift (δ) in ppmSignificanceReference
Tetracalcium Phosphate (TTCP)3.8 and 4.8-5.0Represents crystallographically distinct P sites in the TTCP lattice. researchgate.netqmul.ac.uk
Hydroxyapatite (HA)~2.8Common hydrolysis product of TTCP. researchgate.net
Dicalcium Phosphate Dihydrate (DCPD)~1.4A potential reactant or impurity. researchgate.net
Octacalcium Phosphate (OCP)-0.2, 0.18, 1.9, 3.3, 3.7A potential intermediate phase. researchgate.net

Phase Stability and Transformation Kinetics of Tetracalcium Phosphate

Thermodynamic and Kinetic Considerations of Tetracalcium Phosphate (B84403) Phase Stability

Tetracalcium phosphate is a metastable phase at room temperature. researchgate.netnih.gov Its synthesis requires high temperatures, typically between 1450°C and 1500°C, followed by rapid quenching to prevent decomposition into more stable phases like tricalcium phosphate (Ca₃(PO₄)₂), hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), or calcium oxide (CaO). smolecule.com Slower cooling rates inevitably lead to the formation of these thermodynamically favored products. smolecule.com For instance, furnace-cooled samples have been shown to retain significant amounts of hydroxyapatite, whereas air-quenching can yield phase-pure TTCP. smolecule.com

The stability of TTCP is not only a function of temperature but also of its surrounding environment. In a humid environment or aqueous solution, TTCP gradually hydrolyzes to form hydroxyapatite and calcium hydroxide (B78521). researchgate.netnih.gov This inherent instability in aqueous media is a key characteristic that is harnessed in applications such as self-setting bone cements. While stable in water at room temperature for several weeks, its hydrolysis is accelerated at elevated temperatures.

The kinetic stability of TTCP can be influenced by mechanical activation. Prolonged high-energy ball milling can induce the formation of nanocrystalline or amorphous domains within the TTCP structure. umass.edu This mechanically activated material exhibits significantly different thermal behavior, beginning to convert to an apatitic phase and amorphous calcium oxide at temperatures as low as 200°C, a stark contrast to the stability of crystalline TTCP up to 500°C. umass.edu

Hydrolytic Transformation Pathways of Tetracalcium Phosphate to Hydroxyapatite

The conversion of tetracalcium phosphate to hydroxyapatite (HA) is a cornerstone of its utility, particularly in biomedical applications. This transformation is primarily a hydrolytic process, the rate and mechanism of which are highly dependent on the surrounding aqueous environment.

Mechanisms of Dissolution-Reprecipitation and Topotactic Conversion

The transformation of TTCP to HA is widely understood to occur through a dissolution-reprecipitation mechanism . mdpi.com This process involves the dissolution of the more soluble TTCP, leading to a local increase in calcium and phosphate ion concentrations in the aqueous medium. This supersaturation with respect to the less soluble hydroxyapatite then drives the precipitation of HA crystals. mdpi.com

Evidence also suggests the possibility of topotactic conversion , where the transformation occurs at the solid-state level with a direct structural relationship between the parent TTCP and the product HA. The monoclinic structure of TTCP shares some crystallographic similarities with the hexagonal lattice of apatite, which may facilitate such a transformation with minimal atomic rearrangement. umass.edu It has been proposed that the initial hydrolysis product on the surface of TTCP particles is a layer of HA, which can then act as a template for further growth.

In some systems, particularly in the presence of other calcium phosphate phases, the transformation may proceed through intermediate phases. For example, in certain cement formulations, an amorphous calcium phosphate (ACP) phase can act as a precursor to the final crystalline HA. core.ac.uk The conversion of ACP to apatite itself can involve dissolution-reprecipitation, with some studies suggesting the transient formation of octacalcium phosphate (OCP) as an intermediate, especially at neutral pH. mdpi.comcore.ac.uk

Influence of Aqueous Environment (e.g., pH, ionic strength, water vapor) on Hydrolysis Rate

The rate of TTCP hydrolysis is profoundly influenced by the characteristics of the aqueous environment.

pH: The hydrolysis rate of TTCP generally decreases as the pH of the solution increases. nist.govresearchgate.net At a neutral or slightly acidic pH, the dissolution of TTCP is the rate-limiting step, as the solution is undersaturated with respect to TTCP but supersaturated with respect to HA. nist.govnih.gov Conversely, at a higher pH (e.g., pH 10), the solution can become saturated with respect to TTCP, and the formation of HA becomes the rate-determining step. nist.govnih.gov

Ionic Strength and Composition: The presence of other ions in the solution can significantly affect the hydrolysis kinetics. For instance, in calcium phosphate cements, the reaction of TTCP with dicalcium phosphate anhydrous (DCPA) is a common route to form HA. smolecule.com Additives like sodium phosphate solutions can accelerate the setting reaction by influencing the ionic equilibrium. smolecule.com

Water Vapor: The presence of water vapor is sufficient to initiate the hydrolysis of TTCP, leading to its decomposition into HA. nih.gov This sensitivity to moisture necessitates that TTCP be stored in a dry environment to maintain its phase purity.

Particle Size: The particle size of the TTCP powder also plays a crucial role. Finer particles, with their higher surface area, exhibit a faster hydrolysis rate compared to coarser particles. nist.govnist.gov Studies have shown that increased grinding of TTCP powder enhances its reactivity and the subsequent formation of hydroxyapatite. nist.gov

Influence of Environmental Factors on TTCP Hydrolysis to Hydroxyapatite
FactorEffect on Hydrolysis RateUnderlying Mechanism
Increasing pHDecreasesShifts from dissolution-limited to precipitation-limited kinetics. nist.govresearchgate.netnih.gov
Decreasing Particle SizeIncreasesHigher surface area for reaction. nist.govnist.gov
Presence of Water VaporInitiates and promotesFacilitates the hydrolytic decomposition reaction. nih.gov
Additives (e.g., NaH₂PO₄)Can accelerateAlters ionic equilibrium and hydration kinetics. smolecule.com

High-Temperature Phase Decompositions and Recrystallization Phenomena

At elevated temperatures, tetracalcium phosphate undergoes phase decomposition. Crystalline TTCP is generally stable up to approximately 500°C. umass.edu Between 600°C and 1000°C, it can decompose into an apatitic phase and calcium oxide. umass.edu Interestingly, at even higher temperatures, between 1200°C and 1400°C, a reconversion to TTCP can be observed. umass.edu

The thermal behavior is different for mechanically activated TTCP. Due to the induced amorphous domains, decomposition begins at a much lower temperature, around 200°C, and is fully converted to an apatitic phase and amorphous CaO by 600°C. umass.edu The crystallization of this amorphous CaO occurs at higher temperatures, between 800°C and 1200°C. umass.edu

A decomposing zone for TTCP has been identified between 500°C and 1200°C, where the high-temperature synthesized phase can transform during the cooling process. researchgate.net The atmosphere during heating also plays a critical role. Heating in a vacuum promotes the formation of oxyapatite, which is a key step in reacting with calcium oxide to generate TTCP at lower temperatures. researchgate.net

Recrystallization phenomena are also observed in calcium phosphate systems. For instance, in the production of triple superphosphate, recrystallization is used to obtain a product with high crystallinity and purity. mdpi.compreprints.org While not directly focused on TTCP, these studies highlight the general principles of dissolution and subsequent recrystallization to control the phase and properties of calcium phosphate materials.

Strategies for Controlling Tetracalcium Phosphate Phase Purity and Stability

The synthesis of phase-pure and stable tetracalcium phosphate is crucial for its intended applications. Several strategies are employed to achieve this:

Precise Stoichiometry and High-Temperature Synthesis: A key requirement is the precise control of the calcium-to-phosphorus (Ca/P) molar ratio in the starting materials. smolecule.com A Ca/P ratio of 2.0 is ideal, though minor deviations can lead to the formation of impurity phases such as α-tricalcium phosphate or CaO. smolecule.com The synthesis is typically carried out via a solid-state reaction at high temperatures (1450-1500°C) followed by rapid quenching to lock in the metastable TTCP phase. smolecule.com

Precursor Morphology: The morphology of the precursor materials can influence the synthesis temperature. Using nanocrystalline hydroxyapatite and calcium carbonate as precursors has been shown to reduce the required calcination temperature. smolecule.com

Atmosphere Control: The synthesis of TTCP must be conducted in a dry environment, as the presence of water vapor can lead to the decomposition of TTCP into hydroxyapatite. nih.gov Heating in a vacuum can promote the formation of oxyapatite, facilitating TTCP synthesis at lower temperatures. researchgate.net

Sintering Techniques: Advanced sintering techniques like spark plasma sintering (SPS) and hot pressing can be used to densify TTCP while preserving its phase integrity. smolecule.com

Use of Additives: In the context of cement applications, additives can be used to modulate the reactivity and phase evolution of TTCP. For example, phosphate-based additives can stabilize intermediate amorphous calcium phosphate phases during sintering. smolecule.com

Strategies for Controlling TTCP Phase Purity and Stability
StrategyObjectiveKey Parameters
High-Temperature Solid-State ReactionSynthesize phase-pure TTCPPrecise Ca/P ratio (2.0), high temperature (1450-1500°C), rapid quenching. smolecule.com
Control of Precursor MorphologyReduce synthesis temperatureUse of nanocrystalline precursors. smolecule.com
Atmosphere ControlPrevent decomposition during synthesisDry air or vacuum environment. nih.govresearchgate.net
Advanced SinteringDensify while maintaining phase puritySpark plasma sintering (SPS), hot pressing. smolecule.com
Use of AdditivesModulate reactivity and stabilize intermediatesPhosphate-based additives. smolecule.com

Reactivity and Biomineralization Mechanisms of Tetracalcium Phosphate in Vitro

Acid-Base Reaction Mechanisms with Acidic Calcium Phosphates (e.g., Dicalcium Phosphate (B84403) Anhydrous, Dicalcium Phosphate Dihydrate)

The setting of TTCP-based cements is fundamentally an acid-base reaction. TTCP, being the most basic calcium phosphate with a calcium-to-phosphate (Ca/P) ratio of 2.0, readily reacts with more acidic calcium phosphates like Dicalcium Phosphate Anhydrous (DCPA, CaHPO₄) or Dicalcium Phosphate Dihydrate (DCPD, CaHPO₄·2H₂O). wikipedia.orgwikipedia.org When mixed with an aqueous liquid phase, these components undergo a dissolution and precipitation process that results in the formation of a stable, less soluble apatitic phase.

This reaction proceeds through the dissolution of the starting materials, which leads to a supersaturated state with respect to hydroxyapatite (B223615) in the solution, followed by the precipitation and growth of HA crystals. nist.gov A transmission electron microscopy study revealed that in a phosphate-containing solution, the more soluble TTCP powder dissolves quickly. nih.gov The released calcium and phosphate ions then precipitate, primarily on the surface of the DCPA particles, forming apatite crystals. nih.gov

The molar ratio of the basic (TTCP) and acidic (DCPA) components significantly influences the reaction pathway and the nature of the final product. nih.govnist.gov

Equimolar Ratio (TTCP/DCPA = 1): An equimolar mixture initially forms a calcium-deficient hydroxyapatite (d-HA) with a Ca/P ratio of approximately 1.5. nih.govnist.gov Over time, this d-HA gradually transforms into stoichiometric hydroxyapatite (s-HA, Ca/P ratio = 1.67). nih.gov This composition is associated with the highest mechanical strength in the set cement. nih.govnist.gov

Excess TTCP (TTCP/DCPA > 1): When TTCP is in excess, stoichiometric HA is formed from the initial stages of the reaction. nih.govnist.gov

Excess DCPA (TTCP/DCPA < 1): With an excess of the acidic component, the maturation of the initially formed d-HA into s-HA is slowed. nih.govnist.gov

The table below summarizes the effect of the TTCP/DCPA molar ratio on the resulting apatite phase and mechanical properties, based on research findings.

TTCP/DCPA Molar RatioInitial Apatite PhaseFinal Apatite Phase (with time)Relative Mechanical Strength
< 1.0 (Excess DCPA)Calcium-Deficient HA (d-HA)Slow maturation to s-HALower
1.0 (Equimolar)Calcium-Deficient HA (d-HA)Stoichiometric HA (s-HA)Highest
> 1.0 (Excess TTCP)Stoichiometric HA (s-HA)Stoichiometric HA (s-HA)Lower

This table is generated based on data reported in scientific literature. nih.govnist.govnist.gov

The reaction can also be carried out with DCPD. A cement composed of an equimolar mixture of TTCP and DCPD was shown to harden in 14 minutes with water and in 6 minutes when a sodium phosphate solution was used as the liquid phase. nih.gov

In Vitro Bioactivity Assessment and Apatite Formation

The in vitro bioactivity of a material refers to its ability to form a bone-like apatite layer on its surface when immersed in a fluid that mimics the inorganic composition of human blood plasma, known as simulated body fluid (SBF). mdpi.comfrontiersin.org This apatite-forming ability is considered a prerequisite for a material to bond to living bone tissue. frontiersin.org For TTCP-based materials, this process involves the dissolution of the original cement components and the subsequent precipitation of a new, biologically active apatite layer. nih.gov

When TTCP-based materials are soaked in SBF, they induce the formation of a layer of carbonated hydroxyapatite (CHA), which is chemically and structurally similar to the mineral phase of natural bone. nih.gov The process begins with the surface dissolution of the TTCP, which releases calcium and phosphate ions into the SBF. This increases the local supersaturation of the fluid with respect to apatite, triggering nucleation. mdpi.com

Initially, an amorphous calcium phosphate (ACP) precursor may form, which then transforms into a more stable crystalline apatite. mdpi.com The resulting layer is typically composed of nano-sized, needle-like or plate-like crystals. frontiersin.org Studies have shown that after several days of immersion in SBF, the surface of TTCP-containing cements can be fully covered by a dense layer of this newly formed apatite. nih.govnih.gov The incorporation of carbonate ions from the SBF into the apatite structure is a key feature that mimics natural biomineralization. researchgate.net

The release of ions is the fundamental driving force for the biomineralization process on the surface of TTCP-based materials. The dissolution of TTCP is a hydrolytic process that consumes protons and releases calcium (Ca²⁺), phosphate (PO₄³⁻), and hydroxyl (OH⁻) ions. This leads to two critical changes in the fluid at the material's interface:

Increase in Ion Concentration: The local concentrations of Ca²⁺ and PO₄³⁻ rise, creating a supersaturated state necessary for apatite precipitation. nih.govnih.gov

Increase in pH: The release of OH⁻ ions and consumption of H⁺ ions during hydrolysis increases the local pH. nih.gov Since the solubility of calcium phosphates decreases with increasing pH, this alkaline shift further promotes the precipitation of hydroxyapatite. mdpi.com

This dynamic process of ion exchange, dissolution, and reprecipitation transforms the original cement surface into a bioactive layer that can integrate with host bone tissue. nih.gov The availability of calcium and phosphate ions is essential for proper biomineralization. researchgate.nethenryford.comnih.gov

Interfacial Interactions with Extracellular Matrix Components and Biomolecules

The interface between a TTCP-based implant and the biological environment is a dynamic zone where interactions with extracellular matrix (ECM) components and other biomolecules dictate the material's integration. The ECM is the largest reservoir of calcium in animals and plays a crucial role in regulating cell behavior. nih.gov

In vitro studies co-culturing TTCP-based cements with osteogenic cells have shown direct interactions. Active osteoblastic cells can form three-dimensional, bone-like mineralized nodules in the periphery of the material. nih.gov Ultrastructural analysis reveals that the material surface is often circumscribed by an electron-dense structure, adjacent to either elongated cell processes or collagen fibrils. nih.gov This indicates that the mineralization of the newly formed collagenous matrix can occur directly on the cement surface, suggesting a strong potential for direct bone bonding. nih.gov

Proteins play a significant role in mediating these interactions. Phosphorylated proteins, such as collagen, have demonstrated the ability to nucleate and grow calcium phosphate crystals. nih.gov The adhesion of bone cells like osteoblasts is often mediated by proteins such as fibronectin and vitronectin. nih.gov Furthermore, studies incorporating collagen into calcium phosphate cements have shown that it can enhance cell adhesion and proliferation. researchgate.net These interactions are critical, as they create a favorable substrate for bone cells to attach, proliferate, and differentiate, ultimately leading to successful tissue regeneration.

Kinetics of Hydration and Setting Reactions in Calcium Phosphate Formulations

The setting reaction is often described as having near-zero order kinetics, proceeding at a near-constant rate for a period. nist.gov The process can be divided into several stages: an initial start, an induction period, followed by acceleration, deceleration, and termination phases. researchgate.net The hardening and strength development of the cement are directly correlated with the extent of the reaction and the formation of an interlocking network of hydroxyapatite crystals. researchgate.netnih.gov

Several factors influence the kinetics of these reactions:

Liquid Phase Composition: Using a phosphate solution instead of pure water can accelerate the setting time by increasing the availability of phosphate ions. nih.govnih.gov For example, a TTCP-DCPD cement hardened in 14 minutes with water but only 6 minutes with a sodium phosphate solution. nih.gov

Particle Size: Decreasing the particle size of the reactants, particularly TTCP, increases the surface area available for dissolution and markedly accelerates the reaction. researchgate.net

Temperature: An increase in ambient temperature generally shortens the setting time by increasing the rate of chemical reactions. precast.orgresearchgate.net

Liquid-to-Powder (L/P) Ratio: A lower L/P ratio (a thicker paste) generally leads to higher final strength but may affect handling. nist.gov

Presence of Seeds: Introducing hydroxyapatite crystals as seeds can shorten the induction period by reducing the activation energy for heterogeneous nucleation. researchgate.net

The table below provides examples of setting times and compressive strengths for different TTCP-based cement formulations found in the literature.

Cement CompositionLiquid PhaseSetting Time (minutes)Compressive Strength (MPa) after 7 days
TTCP/Monetite2% NaH₂PO₄~540 ± 4
TTCP/Monetite + 5% CSH2% NaH₂PO₄~531 ± 1.8
TTCP/Monetite + 15% CSH2% NaH₂PO₄~515 ± 3
TTCP/DCPDWater1447.6 ± 2.4 (at 5 MPa pressure)
TTCP/DCPD0.25 M Sodium Phosphate641.5 ± 2.3 (at 5 MPa pressure)

This table is generated from data reported in scientific literature. nih.govnih.gov CSH refers to Calcium Sulfate Hemihydrate. Compressive strength for TTCP/DCPD was measured after 24 hours.

Tetracalcium Phosphate in Advanced Biomaterial Systems Research

Self-Setting Calcium Phosphate (B84403) Cements (CPCs) incorporating Tetracalcium Phosphate

Self-setting calcium phosphate cements (CPCs) are paste-like materials that harden in situ to form a solid, biocompatible scaffold. TTCP is a key ingredient in many CPC formulations due to its ability to react with acidic calcium phosphates to form hydroxyapatite (B223615), the main mineral component of bone.

Formulation Rationale and Reactant Ratios (e.g., Tetracalcium Phosphate/Dicalcium Phosphate Anhydrous systems)

The most common CPC formulations involving TTCP utilize an acid-base reaction with an acidic calcium phosphate, such as dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD). pocketdentistry.comsapub.org The rationale behind this is to create a cement that sets at a physiologically relevant pH and temperature, and whose final product is a bone-like apatite. pocketdentistry.com

The molar ratio of the reactants is a critical factor that influences the setting time, mechanical strength, and the final composition of the set cement. nih.govnist.govnist.gov An equimolar mixture of TTCP and DCPA is often used, as it is designed to form stoichiometric hydroxyapatite (HA). pocketdentistry.comnih.govnist.govnist.gov However, studies have investigated a range of TTCP/DCPA molar ratios, from 0.25 to 2.00, to understand the impact on the cement's properties. nih.govnist.govnist.gov

Reactant SystemMolar Ratio (TTCP/DCPA)Key Findings
TTCP/DCPA1:1 (Equimolar)Initially forms calcium-deficient hydroxyapatite (d-HAP) which gradually transforms into stoichiometric HA. nih.govnist.govnist.gov This ratio is associated with the highest mechanical strength. nih.govnist.gov
TTCP/DCPA> 1 (Excess TTCP)Stoichiometric HA is formed from the initial stages of the reaction. nih.govnist.govnist.gov
TTCP/DCPA< 1 (Excess DCPA)The maturation to stoichiometric HA is slower. nih.govnist.govnist.gov Mechanical strength decreases as the ratio deviates from 1.00. nist.gov

The liquid phase of the cement also plays a crucial role. While water can be used, solutions containing phosphate ions can significantly accelerate the setting reaction. elsevierpure.com For instance, a phosphate concentration of 0.25 mol/l or higher in the liquid phase can reduce the setting time of a TTCP-DCPA cement from 30 minutes to just 5 minutes. elsevierpure.com

Setting Reaction Mechanisms and In Situ Phase Conversion within Cement Matrices

The setting of TTCP-based CPCs is a dissolution-precipitation reaction. pocketdentistry.com When the TTCP and DCPA powders are mixed with an aqueous solution, the more soluble component, TTCP, dissolves in the acidic environment created by the dissolving DCPA. nih.gov This dissolution releases calcium and phosphate ions into the solution. nih.gov

These ions then precipitate as a new phase, primarily on the surface of the DCPA particles, to form apatite crystals. nih.gov The growth of these apatite crystals creates a network that interlocks the unreacted particles, leading to the hardening of the cement. nih.gov

The in situ phase conversion process can be summarized as follows:

Initial Dissolution: TTCP and DCPA dissolve in the liquid phase.

Supersaturation: The solution becomes supersaturated with respect to hydroxyapatite.

Nucleation and Growth: Apatite crystals nucleate and grow, primarily on the surface of DCPA particles. nih.gov

Interlocking and Hardening: The growing apatite crystals form an entangled network, leading to the setting of the cement. nih.gov

The final product of the setting reaction is typically a calcium-deficient hydroxyapatite, which is structurally and chemically similar to the mineral phase of bone. nist.govnist.govnih.gov Over time, this calcium-deficient apatite can mature into a more stoichiometric hydroxyapatite. nih.govnist.govnist.gov

Microstructural Evolution and Porosity Development in Hardened Cements

The microstructure of the hardened cement is characterized by unreacted core particles embedded in a matrix of newly formed, nanocrystalline apatite crystals. dtic.mil The morphology of these apatite crystals is often described as needle-like or plate-like. researchgate.net

Porosity is an inherent and important feature of CPCs, as it allows for fluid transport, cell infiltration, and tissue ingrowth. The porosity of the hardened cement is influenced by several factors, including the powder-to-liquid ratio, the particle size of the reactants, and the presence of porogens (pore-forming agents). upc.edu

The development of porosity occurs as the apatite crystals grow and form a network, leaving interconnected voids between them. The size and distribution of these pores are critical for the biological performance of the cement. Macroporosity (pores > 100 µm) is generally considered necessary for bone tissue ingrowth and vascularization.

Composite Materials and Hybrid Systems Utilizing Tetracalcium Phosphate

To enhance the mechanical properties and control the degradation rate of TTCP-based materials, they are often combined with biodegradable polymers to create composite scaffolds.

Integration with Biodegradable Polymers (e.g., Polycaprolactone, Chitosan, Silk Fibroin)

Polycaprolactone (PCL): PCL is a biocompatible and biodegradable polyester (B1180765) known for its good mechanical properties and slow degradation rate. nih.gov Incorporating TTCP into a PCL matrix can improve the scaffold's mechanical strength and bioactivity. nih.gov Studies have shown that the addition of TTCP to PCL scaffolds significantly enhances their tensile and flexural strength. nih.gov

Chitosan: Chitosan is a natural polysaccharide derived from chitin (B13524) that is biodegradable and biocompatible. nih.govscirp.orgnist.gov CPC-chitosan composites are more stable in aqueous environments than conventional CPCs and can form a non-rigid, elastomeric matrix. nih.govnist.gov Chitosan does not interfere with the conversion of the CPC components to hydroxyapatite. nih.govnist.gov

Silk Fibroin: Silk fibroin is a protein-based biomaterial with excellent biocompatibility and tunable degradation rates. researchgate.net It has been used to reinforce CPCs, improving their mechanical properties. researchgate.net

Mechanistic Impact on Scaffold Properties (e.g., mechanical reinforcement, degradation kinetics regulation)

The integration of TTCP into polymer matrices has a significant impact on the resulting scaffold's properties.

Mechanical Reinforcement: The addition of rigid TTCP particles into a polymer matrix acts as a reinforcing filler, improving the mechanical properties of the composite. For instance, the tensile strength of a PCL scaffold can be significantly increased with the addition of TTCP. nih.gov

Polymer MatrixTTCP ContentEffect on Mechanical Properties
Polycaprolactone (PCL)20%Tensile strength increased to 15.2 MPa (2.9 times that of pure PCL). nih.gov
Polycaprolactone (PCL)15%Achieved the best flexural strength (4.7 MPa). nih.gov
ChitosanVariedResulted in a more flexible composite with a lower flexural modulus compared to pure CPC, but with improved stability in water. nih.govnist.gov

Degradation Kinetics Regulation: The degradation of the composite scaffold is influenced by both the polymer and the ceramic components. The dissolution of TTCP and its conversion to hydroxyapatite can influence the local pH, which in turn can affect the degradation rate of the polymer. nih.gov For example, the basic nature of TTCP can help to neutralize the acidic degradation byproducts of some polyesters, such as PCL. nih.gov

Furthermore, the degradation of the polymer matrix exposes the TTCP particles, allowing them to react and contribute to bone regeneration. This interplay between the degradation of the polymer and the reactivity of the TTCP allows for a controlled release of ions and a gradual transfer of load to the newly forming tissue.

Bioactivity Induction and Cell Adhesion in Composite Scaffolds

Tetracalcium phosphate (TTCP) is a critical component in composite scaffolds, prized for its ability to induce bioactivity and enhance cell adhesion, which are fundamental for successful bone tissue engineering. When integrated into biodegradable polymer matrices, TTCP significantly boosts the scaffold's capacity to interact with and support the growth of bone tissue. This is largely attributed to its osteoconductive nature and its ability to facilitate the formation of a hydroxyapatite (HA) layer, the primary mineral constituent of bone, upon interaction with physiological fluids.

The incorporation of TTCP into composite scaffolds accelerates the formation of this crucial bone-like apatite layer on the material's surface when it is exposed to a simulated body fluid (SBF). This process is a key indicator of a material's in vitro bioactivity. For instance, the alkaline environment created by the dissolution of TTCP is beneficial for cell adhesion and bone formation. During implantation, the surface of a TTCP-containing scaffold exhibits a negative charge, which attracts calcium ions from the surrounding fluid to form an amorphous calcium phosphate layer. This layer then attracts phosphate ions, leading to the formation and precipitation of a stable, bone-like apatite layer. This layer is instrumental in promoting the attachment, spreading, and proliferation of osteoblasts, the cells responsible for synthesizing new bone matrix.

Research across various composite systems has consistently demonstrated the positive impact of TTCP on cellular response. In scaffolds made from polylactic acid (PLA), the inclusion of TTCP creates a local calcium-rich microenvironment that not only rapidly induces apatite formation but also supports good adhesion, stretching, and proliferation of MC3T3-E1 cells. Similarly, composite scaffolds fabricated from poly(propylene carbonate) and TTCP nanoparticles have been shown to promote the adhesion and proliferation of bone marrow-derived stem cells (BMSCs). Furthermore, studies with TTCP-containing dermal scaffolds have indicated enhanced cell migration and wound closure.

The table below summarizes key research findings on the influence of TTCP on the bioactive properties of various composite scaffolds.

Polymer MatrixKey Research Findings on Bioactivity and Cell Adhesion
Polylactic acid (PLA)The dissolution of tetracalcium phosphate creates a local calcium-rich environment, which rapidly induces apatite formation and confers bioactivity to the scaffolds. This results in good cell adhesion, stretching, and proliferation of MC3T3-E1 cells.
Poly(propylene carbonate) (PPC)Composite scaffolds with l-lactide-grafted tetracalcium phosphate promoted the adhesion and proliferation of bone marrow-derived stem cells (BMSCs).
Chitosan-GelatinCoating a porous 3D chitosan-gelatin scaffold with a tetracalcium phosphate/dicalcium phosphate slurry resulted in a nanocomposite with improved bioactivity and osteoconductivity.
Hydroxyethyl cellulose/hyaluronic acid/gelatinScaffolds containing TTCP demonstrated enhanced cell migration and achieved 100% wound closure in scratch assays after 24 hours.

Surface Modification and Coatings with Tetracalcium Phosphate for Implant Substrates

The modification of implant surfaces with tetracalcium phosphate (TTCP) coatings is a pivotal strategy for enhancing the biological performance of otherwise bioinert materials, such as titanium and its alloys. These coatings serve as a bioactive interface that promotes direct bonding with bone tissue, a process known as osseointegration, which is critical for the long-term stability and success of the implant.

The primary function of a TTCP coating is to stimulate a favorable biological response at the implant-bone interface. Upon exposure to physiological fluids, the TTCP layer undergoes partial dissolution, releasing calcium and phosphate ions. This localized increase in ion concentration leads to the supersaturation and subsequent precipitation of a biological apatite layer. This newly formed layer is chemically and structurally similar to the mineral phase of natural bone, thereby providing an ideal substrate for the attachment, proliferation, and differentiation of bone-forming cells. This process effectively transforms the inert metallic surface into a bioactive one that can chemically integrate with the host bone.

Deposition Techniques (e.g., Plasma Spraying, Pulsed Laser Deposition)

A variety of techniques are utilized to apply tetracalcium phosphate coatings onto implant substrates, with plasma spraying and pulsed laser deposition being among the most prominent.

Plasma Spraying: This is a widely used industrial method for coating metallic implants. In this process, TTCP powder is introduced into a high-temperature plasma jet, where it melts and is propelled onto the substrate surface. The molten droplets then rapidly cool and solidify, forming a coating. A significant advantage of plasma spraying is its efficiency in producing relatively thick coatings on large and complex-shaped implants. However, the high temperatures involved can sometimes cause the decomposition of hydroxyapatite into other phases, including tetracalcium phosphate, tricalcium phosphate, and calcium oxide, which can influence the coating's solubility and biological response.

Pulsed Laser Deposition (PLD): PLD is a physical vapor deposition technique that employs a high-energy laser beam to ablate a target material (TTCP) within a vacuum chamber. The ablated material forms a plasma plume that deposits as a thin film onto the implant substrate. PLD offers precise control over the coating's thickness, composition, and crystallinity. It is particularly advantageous for producing pure, crystalline, and highly adherent calcium phosphate coatings. The deposition of different calcium phosphate phases, including TTCP and hydroxyapatite, can be controlled by adjusting parameters such as the substrate temperature and the composition of the background gas.

A comparative overview of these deposition techniques is presented below.

Deposition TechniquePrinciple of OperationKey Advantages
Plasma SprayingTTCP powder is melted in a plasma jet and sprayed onto the substrate.Efficient for coating large and complex shapes; well-established industrial process.
Pulsed Laser Deposition (PLD)A high-power laser ablates a TTCP target, and the resulting plasma deposits as a thin film on the substrate.Precise control over film thickness and stoichiometry; can produce highly crystalline and pure coatings.

Interfacial Reaction Layers and Apatite Formation on Implant Surfaces

The success of a tetracalcium phosphate-coated implant is intrinsically linked to the formation of an interfacial reaction layer and the subsequent development of bone-like apatite on its surface. Once implanted, the coating immediately interacts with the surrounding physiological fluids, initiating a cascade of chemical and biological events.

The initial step is the partial dissolution of the calcium phosphate coating, which releases calcium and phosphate ions into the local environment. This leads to a state of supersaturation with respect to biological apatite, triggering its precipitation onto the implant surface. This newly formed apatite layer is not merely a passive surface but a dynamic interface that actively participates in the bone healing process. It provides a favorable substrate for the adsorption of proteins and the attachment of osteogenic cells.

Following these initial chemical reactions, a series of biological events unfolds, including the attachment, proliferation, and differentiation of bone cells. These cells then begin to produce an extracellular matrix, which is a complex network of macromolecules and minerals that provides structural and biochemical support to the surrounding cells, ultimately leading to the formation of new bone tissue that is directly bonded to the implant surface.

Additive Manufacturing of Tetracalcium Phosphate-Based Structures

Additive manufacturing, commonly known as 3D printing, has revolutionized the field of bone tissue engineering by enabling the fabrication of scaffolds with intricate and patient-specific architectures. Tetracalcium phosphate is a highly suitable material for these advanced manufacturing techniques due to its inherent biocompatibility and osteoconductivity. The ability to create custom-designed scaffolds that mimic the hierarchical structure of natural bone offers unprecedented opportunities for personalized regenerative medicine.

A key advantage of additive manufacturing is the precise control it offers over the scaffold's macro- and micro-architecture, which is crucial for its biological functionality. This includes the ability to design interconnected porous networks that are essential for cell infiltration, nutrient and oxygen supply, and the removal of metabolic waste. By tailoring the scaffold's design, it is possible to optimize both its mechanical properties to match the surrounding bone and its biological performance to promote efficient tissue regeneration.

3D Printing Methodologies (e.g., Binder Jetting, Selective Laser Sintering) for Scaffold Fabrication

Several additive manufacturing techniques have been successfully employed to fabricate tetracalcium phosphate-based scaffolds, including binder jetting and selective laser sintering.

Binder Jetting: This method involves the selective deposition of a liquid binder onto a bed of TTCP powder. The binder joins the powder particles together in a layer-by-layer fashion to create the desired three-dimensional object. Following the printing process, a post-processing step, such as sintering, is typically required to enhance the mechanical strength of the scaffold. Binder jetting is a versatile technique that can be used with a variety of materials and is noted for its high build speed and the fact that it does not require support structures for overhanging features.

Selective Laser Sintering (SLS): In SLS, a high-power laser is used to selectively fuse or sinter TTCP powder particles together. The laser beam scans across the powder bed according to a digital model, creating the scaffold layer by layer. SLS is capable of producing scaffolds with good mechanical properties and high resolution. A critical aspect of SLS is the precise control of laser power, as it directly influences the degree of particle fusion, the resulting microstructure, and consequently, the mechanical properties of the final scaffold.

The table below provides a summary of these 3D printing methodologies for TTCP scaffold fabrication.

3D Printing MethodologyDescriptionKey Characteristics
Binder JettingA liquid binding agent is selectively jetted onto a powder bed to form the scaffold.High build speed, no need for support structures, suitable for a wide range of materials.
Selective Laser Sintering (SLS)A laser beam selectively fuses powder particles together to build the scaffold layer by layer.Produces scaffolds with good mechanical properties and allows for the creation of complex geometries.

Precision Control of Macro- and Micro-architecture in Printed Constructs

Micro-architecture: This refers to the finer details of the scaffold, such as the surface topography of the printed struts and the presence of smaller pores (microporosity) within the material itself. The micro-architecture has a profound influence on cell behavior, including attachment, migration, and differentiation. The inherent microporosity resulting from the sintering of powder particles can enhance the scaffold's surface area, which in turn can promote protein adsorption and ion exchange, further contributing to its bioactivity. The combination of both micro- and macroporosity has been shown to facilitate the formation of new bone.

By strategically designing both the macro- and micro-architecture, it is possible to create scaffolds with optimized mechanical integrity and biological functionality, paving the way for more effective and predictable bone regeneration outcomes.

Degradation and Resorption Pathways of Tetracalcium Phosphate Based Biomaterials

Chemical Dissolution Mechanisms in Aqueous and Simulated Physiological Environments

The chemical dissolution of tetracalcium phosphate (B84403) is a critical first step in its degradation profile. As the most basic of the calcium phosphate phases, TTCP is metastable and hydrolyzes to hydroxyapatite (B223615) (HAP) and calcium hydroxide (B78521) in aqueous solutions. researchgate.net This dissolution is heavily influenced by the local pH of the environment. elsevier.es Acidic conditions, such as those created in the microenvironment by bone-resorbing cells like osteoclasts, significantly accelerate the dissolution of calcium phosphates. mdpi.comscispace.com

Studies using simulated body fluid (SBF), a solution with ion concentrations similar to human blood plasma, demonstrate this pH-dependent behavior. acs.orgmdpi.com In vitro experiments have shown that while hydroxyapatite might be stable at a pH above 5.2, it begins to dissolve at a pH of 5.0. mrs-j.org In contrast, more soluble phases like β-tricalcium phosphate (β-TCP) can dissolve at a higher pH of 6.0. mrs-j.org The degradation of CaP coatings, including TTCP, has been demonstrated in buffered solutions. scispace.com Research has shown that in SBF, TTCP-based cements convert to a carbonated apatite. rsc.org This transformation is part of a dissolution-reprecipitation mechanism that governs the material's interaction with physiological fluids. acs.org The solubility of the implanted material is a key factor affecting this dissolution process. nih.gov

Cell-Mediated Biodegradation Processes

Cellular activity is a dominant force in the resorption of calcium phosphate biomaterials, including those based on TTCP. elsevier.es Various cell types, including monocytes, macrophages, fibroblasts, osteoblasts, and osteoclasts, are involved in the degradation process through phagocytic or acidic mechanisms. mdpi.comum.es The process often begins with the material disintegrating and forming particles, which then triggers cell-mediated resorption via phagocytosis. nih.gov

Macrophages and osteoclasts are central to the active biodegradation of calcium phosphate ceramics. elsevier.esresearchgate.net Following implantation, monocytes and macrophages are among the first cells to arrive at the site and play a crucial role in biodegradation. mdpi.comnih.gov These cells, along with multinucleated giant cells (formed by the fusion of macrophages), are particularly active in the resorption of rapidly degrading cements. mdpi.comnih.gov They recognize and attach to CaP particles, becoming activated to endocytose (internalize) them. mdpi.comnih.gov

Osteoclasts, the body's primary bone-resorbing cells, are also progressively recruited to the implant site. um.es They are capable of degrading CaP ceramics using mechanisms similar to those used for natural bone. um.esnih.gov This involves creating an acidic microenvironment under the cell, which demineralizes the material, and then resorbing it. mdpi.comresearchgate.net In vitro studies have confirmed that osteoclasts can degrade various CaP ceramics, with the kinetics depending on the material's physicochemical characteristics. um.es Electron microscopy has revealed that osteoclast-mediated degradation occurs through simultaneous resorption and phagocytosis. nih.gov

Phagocytosis, or "cell eating," is a primary mechanism for the cellular resorption of calcium phosphate materials. elsevier.esresearchgate.net This process is not limited to macrophages and osteoclasts; other cells like fibroblasts and osteoblasts have also been shown to internalize CaP particles. mdpi.comum.esnih.gov Once internalized, the CaP crystals undergo dissolution within the acidic environment of intracellular vesicles called phagosomes. mdpi.comum.es

The cellular response is highly dependent on the size of the CaP particles. mdpi.comfrontiersin.org This size-dependent interaction is a critical aspect of the biodegradation process.

Particle SizeCellular Response MechanismDescriptionSource
&lt; 10 µmPhagocytosis by a single cellMacrophages and osteoclasts can directly engulf small particles for intracellular digestion. mdpi.comfrontiersin.org
10 µm - 100 µmPhagocytosis by fused cellsMacrophages fuse to form multinucleated giant cells to engulf medium-sized particles. mdpi.comfrontiersin.org
&gt; 100 µmExtracellular degradationFor particles too large to be engulfed, macrophages and giant cells release enzymes and lower the pH of the microenvironment to break down the material externally. mdpi.comfrontiersin.org

This phagocytic activity can stimulate the cells, leading to increased protein synthesis and RNA transcription. nih.gov

Influence of Material Composition and Microstructure on Degradation Kinetics

The rate at which a TTCP-based biomaterial degrades is not solely dependent on the biological environment but is heavily influenced by its intrinsic material properties. researchgate.net Factors ranging from the chemical makeup to the physical architecture at the micro-level can either accelerate or retard the degradation process.

Crystallinity is another key factor. Materials with lower crystallinity and numerous crystal imperfections tend to degrade faster. mdpi.comnih.gov High-energy ball-milling, a process known as mechanical activation, can reduce the crystallinity and crystallite size of TTCP, thereby increasing its reactivity and allowing it to set with water at physiologic temperatures, a reaction that is otherwise very slow for highly crystalline TTCP. umass.edu Conversely, heat treatments that increase crystallinity can slow degradation. researchgate.net

Grain size and particle size also have a direct impact. A smaller particle size increases the surface area, leading to greater reactivity and a faster reaction rate. researchgate.net Studies comparing biphasic calcium phosphate powders of different grain sizes (10-20 µm, 80-100 µm, and 200-400 µm) found that the smallest particles (10-20 µm) exhibited the highest resorption and degradation rate. nih.gov Similarly, cements made from nanorod-shaped TTCP powders showed better degradation behavior than those made from conventional micro-sized powders, a difference attributed to higher specific surface area and porosity. theiet.org

The microstructure of the biomaterial, particularly its porosity, pore size, and surface area, is a major determinant of its degradation rate. researchgate.netnih.gov An increase in porosity leads to a larger surface area that is in contact with body fluids, which accelerates both chemical dissolution and cell-mediated resorption. mdpi.comnih.gov

The degradation rate generally increases proportionally with the increase in the surface area available for ion exchange. mdpi.com This is why materials with higher porosity and specific surface area often exhibit faster biodegradation. theiet.orgresearchgate.net For highly porous grafts, physical disintegration and fragmentation can be the main factors dictating mass loss, whereas for less porous materials, chemical solubility plays a more critical role. bham.ac.uk

Pore size also influences biological interactions. Pores must be large enough (generally considered to be over 100 µm) to allow for bone ingrowth and vascularization. scispace.com The interconnection between pores is equally important, as it affects the total exposed surface area. scispace.com Therefore, a balance must be struck, as increasing porosity to enhance degradation can have a detrimental effect on the material's mechanical strength. mdpi.combham.ac.uk

Material PropertyEffect on Degradation RateReasonSource
Low CrystallinityIncreasesLess stable crystal structure is more reactive and soluble. mdpi.comumass.edu
Small Grain/Particle SizeIncreasesProvides a larger surface-area-to-volume ratio, enhancing reactivity and dissolution. researchgate.netnih.gov
High PorosityIncreasesIncreases the surface area available for contact with fluids and cells. researchgate.netmdpi.com
High Surface AreaIncreasesMore surface is exposed to the biological environment, accelerating dissolution and cellular interactions. nih.govresearchgate.net

Multi-Phase Degradation Dynamics in Composite Systems

The degradation and resorption behavior of tetracalcium phosphate (TTCP) can be precisely engineered by creating multi-phase composite systems. These systems combine TTCP with other materials, such as biodegradable polymers or different calcium phosphate (CaP) phases, to create a biomaterial with tailored properties. The degradation of these composites is not merely a sum of the degradation of individual components; rather, it is a complex interplay where the phases interact, influencing each other's dissolution, transformation, and resorption profiles.

TTCP-Polymer Composite Systems

A significant area of research involves combining TTCP with biodegradable polymers like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA). ru.nl In these composites, a mutual interaction is consistently observed where the degradation of the ceramic phase affects the polymer and vice-versa. nih.gov

The degradation of polymers such as PLA and PLGA releases acidic byproducts. The inherently basic nature of TTCP can neutralize these acidic products. This interaction slows the autocatalytic hydrolysis of the polymer, thereby retarding its degradation and preserving the mechanical integrity of the composite for a longer period. nih.gov Conversely, in some systems, the alkaline environment created by the dissolution of TTCP can catalyze and accelerate the hydrolysis of polylactic acid, leading to faster degradation of the polymer component. nih.gov

Furthermore, the degradation products from the polymer can influence the conversion of TTCP. Acidic byproducts can enhance the dissolution of TTCP and its conversion into other phases, such as carbonated apatite, particularly over longer immersion times. nih.gov The incorporation of biodegradable polymer microspheres can also be used as a porogen; their degradation over time creates a macroporous structure within the cement, which facilitates fluid penetration and can stimulate the degradation of the remaining calcium phosphate matrix. ru.nlnih.gov

Interactive Data Table: Degradation Dynamics in TTCP-Polymer Composites

Composite SystemPolymer ComponentKey Interaction and Degradation DynamicsResearch Findings
TTCP/PLLAPoly(L-lactic acid)TTCP neutralizes acidic byproducts from PLLA hydrolysis, retarding polymer degradation and loss of tensile strength. nih.govIncreased PLLA molecular weight retention over 24 weeks compared to pure PLLA. nih.gov
TTCP/Poly(ε-caprolactone-co-glycolide)Poly(ε-caprolactone-co-glycolide)Mutual interaction observed. Polymer degradation products enhance TTCP conversion over time, while the basicity of TTCP retards polymer degradation. nih.govPolymer matrix retarded the conversion of TTCP mixtures. nih.gov
TTCP/PDLLAPoly(D,L-lactide)The calcium phosphate matrix delayed the degradation of the PDLLA polymer phase. acs.orgPolymer degrades more slowly in proximity to the ceramic matrix. acs.org
TTCP/pFe/PLAPorous Iron / Polylactic AcidSynergistic effect. The alkaline environment from TTCP dissolution catalyzes and accelerates PLA hydrolysis. nih.govTTCP dissolution induces apatite formation, conferring bioactivity, while accelerating polymer degradation for faster resorption. nih.gov

TTCP-Calcium Phosphate Composite Systems

TTCP is frequently combined with more acidic calcium phosphates, such as dicalcium phosphate anhydrous (DCPA), dicalcium phosphate dihydrate (DCPD), or monocalcium phosphate monohydrate (MCPM), to form self-setting bone cements. researchgate.netfrontiersin.org The setting reaction is an acid-base reaction that results in the formation of a less soluble phase, typically a calcium-deficient hydroxyapatite (CDHA) or hydroxyapatite (HA). researchgate.netresearchgate.net

For instance, combining TTCP with an acidic CaP like MCPM improves and accelerates the conversion of TTCP to apatite. nih.gov By carefully selecting the ratio of the basic TTCP to the acidic component, the setting reaction can be tailored to proceed through the formation of intermediate phases like octacalcium phosphate (OCP) or DCPD, each possessing distinct solubilities and resorption rates. nih.gov In biphasic cements composed of a fast-resorbing matrix like DCPD and slower-resorbing granules like β-tricalcium phosphate (β-TCP), the initial rapid degradation of the matrix leaves behind the granules, which then act as a scaffold for new bone formation. researchgate.net The presence and ratio of these different phases allow for controlled, staged degradation that can be better matched to the stages of bone healing. frontiersin.orgresearchgate.net

Interactive Data Table: Degradation Dynamics in TTCP-CaP Composites

Composite SystemSecond CaP PhaseKey Interaction and Degradation DynamicsResulting Phase(s)
TTCP-DCPADicalcium Phosphate AnhydrousAcid-base setting reaction. TTCP is basic, DCPA is acidic. React to form a less soluble apatite phase. researchgate.netfrontiersin.orgHydroxyapatite
TTCP-DCPDDicalcium Phosphate DihydrateSimilar to TTCP-DCPA, forms a self-setting cement that hardens into an apatitic phase. researchgate.netgoogle.comHydroxyapatite
TTCP-MCPMMonocalcium Phosphate MonohydrateAddition of acidic MCPM improves the conversion rate of TTCP. The ratio can be varied to control the formation of intermediate phases. nih.govCarbonated Apatite, OCP, DCPD
Biphasic Cement (DCPD matrix + β-TCP granules)β-Tricalcium PhosphateThe DCPD matrix resorbs rapidly, leaving the more stable β-TCP granules to act as an "inverse scaffold" for bone regeneration. researchgate.netN/A (Physical Mixture)

Modulation of Tetracalcium Phosphate Properties Through Ionic Substitution and Doping

Cationic Substitutions within the Tetracalcium Phosphate (B84403) Lattice

The substitution of the calcium (Ca²⁺) ions in the tetracalcium phosphate (TTCP) lattice with various cations can significantly alter the material's behavior. These substitutions are pivotal in developing advanced bone substitute materials with tailored properties.

Incorporation of Magnesium (Mg²⁺), Strontium (Sr²⁺), Zinc (Zn²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺) Ions

The incorporation of divalent cations into the TTCP structure is primarily studied in the context of self-setting bone cements, where TTCP is a primary reactant.

Magnesium (Mg²⁺): Magnesium is a crucial ion in natural bone metabolism and its inclusion in synthetic bone grafts is of great interest. In cements containing TTCP, magnesium can be introduced in various forms, such as magnesium phosphate or magnesium chloride solutions. nih.gov Studies show that Mg²⁺ ions can be incorporated into the final set cement, influencing the nucleation and growth of the resulting apatite crystals. nih.gov In some formulations, magnesium-substituted whitlockite (B577102) (a magnesium-containing calcium phosphate phase) can form. vu.lt

Strontium (Sr²⁺): Strontium is known for its beneficial effects on bone, promoting bone formation and inhibiting resorption. nih.govrsc.org Strontium can be incorporated into TTCP-based cements, creating strontium-substituted tetracalcium phosphate (STTCP). nih.gov The substitution involves replacing Ca²⁺ ions within the crystal structure during the material's hydrolysis and transformation. nih.gov

Zinc (Zn²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺): Research on the direct substitution of zinc, cobalt, and nickel specifically into the tetracalcium phosphate lattice is limited. Most studies focus on their incorporation into other calcium phosphate phases like β-tricalcium phosphate (β-TCP) or the resulting hydroxyapatite (B223615) (HA) in biphasic or multiphasic systems. nih.govresearchgate.netresearchgate.net These ions are investigated for their potential antibacterial and anti-inflammatory properties. nih.gov For instance, zinc has been shown to inhibit DNA replication in bacteria and can be incorporated into calcium phosphate coatings. nih.gov Cobalt is explored for its ability to stimulate angiogenesis (blood vessel formation). mdpi.com While these ions are used in calcium phosphate systems that may contain TTCP as a starting material, detailed reports on their specific substitution mechanisms and stability within the pure TTCP crystal structure are not extensively available.

Influence on Crystal Lattice Parameters and Structural Stability

Magnesium (Mg²⁺): The ionic radius of Mg²⁺ is smaller than that of Ca²⁺. Consequently, its substitution into a calcium phosphate lattice generally leads to a contraction of the unit cell parameters. vu.lt In cements starting with TTCP, the presence of magnesium has been shown to affect the crystallinity of the final apatitic product, often resulting in a more amorphous or poorly crystalline phase. nih.gov

Strontium (Sr²⁺): Strontium has a larger ionic radius than calcium. Its incorporation into the apatite lattice resulting from the setting of TTCP cements leads to a linear increase in the lattice parameters. rsc.org This expansion of the crystal lattice can also lead to a decrease in the crystallinity of the material at higher substitution levels. rsc.org The substitution of Sr²⁺ for Ca²⁺ can also increase the temperature required for the phase transition from β-TCP to α-TCP, suggesting a stabilizing effect on the β-TCP structure, which can be a component or a transformation product in some cement formulations. nist.gov

IonIonic Radius (for 6-coordination)Effect on Lattice Parameters (in resulting apatite)Effect on Crystallinity
Ca²⁺ 1.00 ÅReferenceReference
Mg²⁺ 0.72 ÅDecrease vu.ltDecrease / Amorphization nih.gov
Sr²⁺ 1.18 ÅIncrease rsc.orgDecrease (at high concentrations) rsc.org
Zn²⁺ 0.74 ÅDecrease (in β-TCP/HA) researchgate.netDecrease (in β-TCP) researchgate.net
Co²⁺ 0.745 ÅN/A for TTCPN/A for TTCP
Ni²⁺ 0.69 ÅN/A for TTCPN/A for TTCP
Data for Zn²⁺, Co²⁺, and Ni²⁺ are primarily from studies on other calcium phosphates like β-TCP and HA, as direct data for TTCP is limited.

Effects on Phase Transformation Pathways and Dissolution Behavior

Cationic substitutions significantly impact the setting reaction of TTCP-based cements, which typically involves the dissolution of TTCP and another acidic calcium phosphate (like dicalcium phosphate anhydrous, DCPA) and the precipitation of a calcium-deficient hydroxyapatite (CDHA). nih.gov

Magnesium (Mg²⁺): Magnesium ions are known to inhibit the dissolution of brushite (a potential intermediate phase in some cements) and can act as a phase stabilizer. mdpi.comvu.lt In TTCP/DCPA cement systems, Mg²⁺ has a strong effect on the nucleation of HA particles, which can alter the setting time and the final microstructure. nih.gov The incorporation of Mg²⁺ into the β-TCP structure has been found to diminish its solubility. elsevier.es

Strontium (Sr²⁺): The presence of strontium in TTCP-based cements can influence the setting reaction and final properties. nih.gov Sr²⁺-substituted TTCP forms HA upon hydrolysis, and the substitution can enhance the formation of the apatite phase. nih.gov The dissolution rate of calcium phosphates can be altered by strontium substitution; it has been shown to increase the release of ions and affect the compressive strength of the set cement. nih.gov

Dissolution Rates: In general, the dissolution rate of calcium phosphates at physiological pH decreases in the order: TTCP > α-TCP > β-TCP > HA. mdpi.com Ionic substitutions can modify this behavior. For example, while Mg²⁺ can decrease the biodegradability of β-TCP, carbonate (CO₃²⁻) incorporation can increase the biodegradability of HA. mdpi.com

Anionic Substitutions and their Impact on Material Characteristics

The substitution of phosphate (PO₄³⁻) groups in the calcium phosphate lattice with anions like carbonate or silicate (B1173343) is another effective strategy to modify the material's properties, often to make it more biomimetic.

Carbonate (CO₃²⁻) and Silicate (SiO₄⁴⁻) Incorporation

Carbonate (CO₃²⁻): Natural bone apatite is a type of carbonate-substituted hydroxyapatite. mdpi.com Apatite cements composed of an equimolar mixture of TTCP and DCPA can form carbonate apatite when allowed to set in a carbon dioxide atmosphere. tandfonline.com This process mimics the composition of biological apatite and is a key strategy for enhancing the biological performance of synthetic bone grafts.

Silicate (SiO₄⁴⁻): Silicon is an essential trace element for healthy bone development, where it acts as a biological cross-linking agent and enhances osteoblast activity. researchgate.net The incorporation of silicate into calcium phosphate materials has been shown to improve their bioactivity. researchgate.net In some calcium phosphate ceramics, sintering with silicon can lead to the formation of a silicocarnotite (Ca₅(PO₄)₂SiO₄) phase. researchgate.net Furthermore, using aqueous solutions of soluble silicates, such as sodium silicate, as the liquid component for calcium phosphate cements can significantly improve their properties, including strength. scispace.com

Modulation of Bioactivity and Biodegradability through Anionic Doping

Anionic doping directly influences how the material interacts with the biological environment.

Carbonate (CO₃²⁻): The incorporation of carbonate into the apatite structure increases its solubility and biodegradability compared to pure hydroxyapatite. mdpi.com This enhanced resorption is desirable for bone graft substitutes, as the material should ideally be replaced by new, natural bone over time. The presence of carbonate also improves the material's bioactivity, making it more closely resemble the mineral phase of bone.

Silicate (SiO₄⁴⁻): The presence of silica (B1680970) in calcium phosphate composites is known to increase bioactivity. researchgate.net Silicon-containing hydroxyapatites have demonstrated the ability to promote cell proliferation and osteogenic differentiation. researchgate.net The mechanism for this enhanced bioactivity is linked to the material's surface charge and its ability to facilitate the rapid precipitation of a bone-like apatite layer when exposed to physiological fluids. researchgate.net This apatite layer is crucial for bonding the implant to the surrounding bone tissue. Tetracalcium phosphate scaffolds have inherently good bioactivity, forming apatite layers on their surface after just a few days in simulated body fluid, a property that can be further enhanced by doping. scispace.com

AnionEffect on BioactivityEffect on Biodegradability/Dissolution
Carbonate (CO₃²⁻) Increases bioactivity, making it more bone-likeIncreases solubility and resorption rate mdpi.com
Silicate (SiO₄⁴⁻) Enhances bioactivity and osteogenic potential researchgate.netresearchgate.netCan tailor degradation rates; may increase solubility due to lattice defects researchgate.netresearchgate.net

Doping Strategies for Tailored Material Performance in Specific Bioenvironments

The targeted incorporation of therapeutic ions into the tetracalcium phosphate lattice allows for the creation of biomaterials with enhanced performance in specific biological settings. This approach moves beyond simple biocompatibility, aiming to actively stimulate and guide the body's own regenerative processes.

Doping strategies often focus on enhancing osteogenesis and angiogenesis, two critical and interconnected processes in bone healing. Furthermore, imparting antibacterial properties to TTCP-based materials is a key strategy to prevent implant-associated infections, a significant clinical challenge.

Research has shown that even small amounts of specific dopants can have a profound impact on the biological performance of TTCP. For instance, strontium is well-known for its dual role in promoting bone formation by osteoblasts while simultaneously inhibiting bone resorption by osteoclasts. Zinc, another essential trace element, not only plays a role in bone metabolism but also exhibits broad-spectrum antibacterial activity. Copper is a potent stimulator of angiogenesis, a crucial step for supplying nutrients and oxygen to the newly forming bone tissue. Manganese is recognized for its role as a cofactor for enzymes involved in bone matrix formation. Silicon has been shown to enhance the bioactivity of calcium phosphates, promoting the deposition of a bone-like apatite layer on the material's surface.

The following tables summarize key research findings on the effects of different dopants on the properties of tetracalcium phosphate-containing materials.

Table 1: Effects of Cationic Dopants on Tetracalcium Phosphate-Based Cements

Dopant IonConcentrationKey Findings in BioenvironmentResearch Focus
Strontium (Sr²⁺) 15 at%Enhanced compressive strength and demonstrated a synergistic effect on osteogenesis, osteoclastogenesis, and angiogenesis. researchgate.netBone Regeneration
Zinc (Zn²⁺) 1.4 wt%Exhibited antibacterial activity against E. coli, E. faecium, and P. aeruginosa and showed 10% higher fibroblast viability compared to non-doped cement. bohrium.comAntibacterial Properties & Biocompatibility
Copper (Cu²⁺) 0.01 - 0.05 wt%Promoted higher adhesion, proliferation, and expression of osteogenic genes in bone marrow stromal cells. Enhanced proliferation and angiogenesis-related gene expression in endothelial cells. nih.govOsteogenesis & Angiogenesis
Manganese (Mn²⁺) 1 mol%Showed the best set of bioactivity properties in terms of osteoblastic cell proliferation and differentiation. nih.govOsteogenesis & Bioactivity

Table 2: Effects of Anionic and Other Dopants on Tetracalcium Phosphate-Based Materials

DopantConcentrationKey Findings in BioenvironmentResearch Focus
Silicon (Si) Not SpecifiedIncorporation into calcium phosphate cements can create an optimal environment to enhance osteoblast growth and proliferation. researchgate.netOsteogenesis & Bioactivity
Citrate 500 mM (in liquid phase)Significantly decreased the viscosity of the cement paste, enabling complete injectability. researchgate.netMaterial Handling & Strength

It is important to note that many studies investigate tetracalcium phosphate as a component of a multi-phasic cement, often in combination with dicalcium phosphate anhydrous (DCPA) or other calcium phosphates. The setting reaction of these cements typically results in the formation of hydroxyapatite. Therefore, the observed biological effects are a result of the properties of the final set cement, which is influenced by the initial doped TTCP.

The research into doped tetracalcium phosphate underscores a paradigm shift in biomaterial design, moving from passive scaffolds to active therapeutic agents that can orchestrate complex biological processes to achieve superior clinical outcomes in bone regeneration.

Theoretical and Computational Modeling of Tetracalcium Phosphate Systems

Molecular Dynamics Simulations for Atomic-Level Interactions and Structure

Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of material structure and dynamics at the atomic level.

For tetracalcium phosphate (B84403) and related calcium phosphate (CaP) systems, MD simulations are essential for understanding their surface structures and interactions with aqueous environments. researchgate.net Researchers have used MD with specialized force fields, such as the INTERFACE force field (IFF), to construct amorphous surface structures for CaP materials, which are believed to be more representative of their bioactive state than perfect crystal planes. researchgate.net These simulations have successfully reproduced key properties like lattice parameters and infrared spectra, validating their accuracy. researchgate.net

A significant finding from MD simulations is the nature of the TTCP surface, which can exhibit nano-grooves and structural disorder. researchgate.net This atomic-scale roughness is hypothesized to be beneficial for the adsorption of biomolecules, a critical step in osseointegration. researchgate.net Furthermore, MD simulations are used to probe the fundamental interactions between CaP surfaces and surrounding ions and molecules. Studies have investigated the aggregation of calcium and phosphate ions from solution, revealing the spontaneous formation of pre-nucleation clusters, such as Posner's clusters (Ca₉(PO₄)₆), which are precursors to amorphous calcium phosphate and subsequent crystalline phases.

The development and parameterization of accurate force fields are critical for the success of these simulations. A force field is a set of potential energy functions and parameters that describe the interactions between atoms. Specific force fields have been developed and refined to accurately model the thermodynamics and structural properties of various CaP phases, including their interactions with water and biomolecules like amino acids. nih.govwhiterose.ac.ukacs.org

Table 1: Key Applications of Molecular Dynamics in Tetracalcium Phosphate Research

Application AreaKey Insights from MD SimulationsRelevant Findings
Surface Structure Reveals the amorphous nature and nano-topography of bioactive surfaces.Amorphous TTCP surfaces show nano-grooves which may enhance biomolecule adsorption. researchgate.net
Ion-Water Interactions Models the hydration layers and ion exchange at the TTCP-water interface.Force fields are specifically parameterized to reproduce the thermodynamics of ion solvation. whiterose.ac.uk
Pre-nucleation Events Simulates the formation of ion clusters (e.g., Posner's clusters) in solution prior to precipitation.Classical MD simulations show spontaneous formation of Posner-like clusters from calcium and phosphate ions in aqueous solution.
Biomolecule Adsorption Investigates the binding mechanisms and conformational changes of proteins and amino acids on CaP surfaces.Metadynamics simulations reveal binding is driven by electrostatic interactions between charged molecular groups and surface Ca²⁺ ions. acs.org

Classical Crystallization Theory Applied to Calcium Phosphate Nucleation and Growth

Classical Nucleation Theory (CNT) provides a fundamental framework for understanding the formation of a new thermodynamic phase, such as the crystallization of a solid from a solution. pnas.org CNT describes the formation of a stable nucleus as a process of overcoming a free-energy barrier (ΔG*), with the nucleation rate being exponentially dependent on this barrier. nih.gov

While tetracalcium phosphate itself is synthesized at very high temperatures (1300-1500 °C) and is not formed from aqueous solution, its primary biomedical application is in calcium phosphate cements (CPCs), where it serves as a reactive component. orientjchem.orgwikipedia.org These cements set and harden through a dissolution-precipitation reaction. TTCP, being the most basic and one of the more soluble calcium phosphates, dissolves in the aqueous cement liquid, increasing the local concentrations of calcium and phosphate (and hydroxyl) ions and leading to a state of supersaturation with respect to a more stable, less soluble phase, typically hydroxyapatite (B223615) (HA). wikipedia.orgresearchgate.net

CNT is applied to model the subsequent nucleation and growth of HA crystals from this supersaturated solution. nih.gov The theory helps explain several phenomena observed during cement setting:

Nucleation Rate: Theoretical analysis indicates that while HA is the most thermodynamically stable phase in physiological conditions, other precursor phases like octacalcium phosphate (OCP) may have a significantly lower kinetic barrier to nucleation and thus form first before transforming into HA. nih.gov

Induction Time: CNT explains the existence of an induction period before rapid precipitation occurs, corresponding to the time required to form stable nuclei. nih.gov

Influence of Additives: The presence of other ions or molecules can alter the interfacial energy between the crystal nucleus and the solution, thereby promoting or inhibiting nucleation, a phenomenon that can be modeled within the CNT framework. rsc.org

Recent research has also highlighted non-classical nucleation pathways, where pre-nucleation clusters or amorphous calcium phosphate (ACP) aggregates serve as building blocks for the final crystalline phase, uniting aspects of both classical and non-classical theories. nih.govtue.nl

Thermodynamic Predictions of Precipitation in Simulated Body Fluids

To predict the long-term behavior of TTCP-based biomaterials in vivo, they are often tested in vitro using simulated body fluid (SBF). SBF is a solution with ion concentrations, pH, and temperature designed to mimic human blood plasma. metu.edu.tr Thermodynamic modeling is a powerful tool used to predict which mineral phases will be stable and likely to precipitate when a material is immersed in SBF. nih.gov

These models work by calculating the saturation index (SI) of the solution with respect to various possible solid phases. The SI is defined as the logarithm of the ratio of the ion activity product (IAP) to the thermodynamic solubility product (Ksp).

SI > 0: The solution is supersaturated, and there is a thermodynamic driving force for the mineral to precipitate.

SI = 0: The solution is in equilibrium.

SI < 0: The solution is undersaturated, and the mineral will tend to dissolve.

Computer programs like PHREEQC are used to perform these complex calculations, accounting for all relevant ion association and dissociation reactions in the multicomponent SBF system. researchgate.net Theoretical analyses consistently predict that normal SBF is supersaturated with respect to HA and OCP, but undersaturated with respect to more soluble phases like dicalcium phosphate dihydrate (DCPD). nih.gov Although HA is the most thermodynamically favored phase (highest SI), OCP is often predicted to be more kinetically favorable, with a higher nucleation rate. nih.gov

When a TTCP-containing cement is placed in SBF, it dissolves and releases ions, further increasing the local supersaturation and driving the precipitation of a stable apatite layer on its surface, which is considered a hallmark of bioactivity. mdpi.com Thermodynamic modeling can predict the sequence of phase transformations and the final equilibrium state, providing critical insights into the material's bioactivity. researchgate.netmdpi.com

Table 2: Predicted Thermodynamic Stability of Calcium Phosphate Phases in SBF (pH 7.4, 37°C)

Calcium Phosphate PhaseChemical FormulaTypical Saturation State in SBFThermodynamic Role
Hydroxyapatite (HA) Ca₅(PO₄)₃(OH)SupersaturatedMost stable phase; final product of TTCP hydrolysis. nih.gov
Octacalcium Phosphate (OCP) Ca₈H₂(PO₄)₆·5H₂OSupersaturatedKinetically favored precursor to HA. nih.gov
Tetracalcium Phosphate (TTCP) Ca₄(PO₄)₂OHighly solubleUnstable reactant; dissolves to provide ions for HA precipitation. wikipedia.org
Dicalcium Phosphate Dihydrate (DCPD) CaHPO₄·2H₂OUndersaturatedThermodynamically unlikely to form in normal SBF. nih.gov

Predictive Models for Structure-Property Relationships in Tetracalcium Phosphate Materials

Predictive models that establish a quantitative structure-property relationship (QSPR) are vital for the rational design of TTCP-based materials with tailored properties, particularly mechanical strength. These models correlate compositional and microstructural parameters with macroscopic performance.

For TTCP-based cements, key parameters influencing mechanical properties include:

Composition: The molar ratio of TTCP to an acidic calcium phosphate component, such as dicalcium phosphate anhydrous (DCPA) or monetite (DCPA), is critical. An equimolar mixture is often targeted to yield a final product with the stoichiometry of HA. researchgate.net

Particle Size: The ratio of particle sizes between the basic (TTCP) and acidic (e.g., DCPA) components affects the reaction rate and packing density, which in turn influences the final strength. A ratio of approximately 10:1 (TTCP:DCPA) has been found to yield superior mechanical properties. researchgate.net

Porosity: The volume fraction of pores, both micropores within the cement matrix and macropores designed for tissue ingrowth, is inversely related to mechanical strength. nih.gov

Liquid-to-Powder Ratio: This ratio determines the initial porosity of the cement paste and influences its injectability and final compressive strength.

Statistical and computational models are developed by systematically varying these parameters and measuring the resulting properties. researchgate.net For instance, studies have shown that the compressive strength of 3D powder-printed TTCP scaffolds is in the range of 4–8.5 MPa, which is comparable to that of cancellous bone. researchgate.net Models can then be used to predict the strength of a new formulation before it is synthesized, optimizing the material for either load-bearing or non-load-bearing applications.

Computational Design of Novel Tetracalcium Phosphate-Based Formulations

The most advanced use of modeling is in the in silico design of novel biomaterials. This approach integrates computational models with experimental data to design and optimize complex scaffold architectures and material formulations before they are physically created. unamur.benih.gov

The typical workflow for the computational design of a TTCP-based scaffold is as follows:

Model Development: An in silico model is created to describe a key biological process, such as neotissue growth within the pores of a scaffold. These models can be based on principles like curvature-driven growth, where cells are assumed to proliferate faster on concave surfaces. unamur.benih.govuliege.be

Model Calibration: The model is calibrated using in vitro experimental data. For example, simple disk-shaped scaffolds with channels of varying geometries (circles, squares, etc.) and sizes are fabricated from a TTCP-based material. unamur.benih.gov These are seeded with cells, and the resulting tissue growth is quantified and used to determine the model's parameters through optimization algorithms like Bayesian optimization. unamur.beuliege.be

Virtual Design and Optimization: The calibrated model is then used to simulate tissue growth in complex, 3D virtual scaffold designs, such as gyroid or lattice structures. The model can predict outcomes like the total volume of new tissue and the depth of cell penetration for different architectures. unamur.beuliege.be This allows for the rapid, virtual screening of thousands of potential designs to identify an optimal structure that maximizes bone regeneration.

Fabrication and Validation: The optimized design identified in silico is then fabricated using techniques like 3D powder printing with a TTCP-based powder. researchgate.net The performance of the physical scaffold is then tested in vitro or in vivo to validate the model's predictions. unamur.beuliege.be

This model-based design approach has been successfully used to develop advanced TTCP-based scaffolds with superior performance compared to standard designs, demonstrating the power of computational tools to accelerate innovation in bone tissue engineering. uliege.be

Q & A

Q. What are the primary challenges in synthesizing pure tetra-calcium phosphate (Ca₄(PO₄)₂O) crystals, and how can contamination be minimized?

Synthesizing pure tetra-calcium phosphate requires strict control of reaction conditions (e.g., pH, temperature, and ion concentrations) to avoid contamination by metallic oxides or other calcium phosphate phases (e.g., hydroxyapatite). Evidence suggests that impurities often arise from incomplete purification or interactions with atmospheric CO₂, leading to carbonate apatite formation. To minimize contamination, use inert atmospheres (e.g., nitrogen), high-purity precursors, and iterative recrystallization steps. Analytical techniques like X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) should validate phase purity .

Q. What analytical methods are recommended for characterizing the crystallinity and phase composition of tetra-calcium phosphate?

A combination of XRD (to confirm crystal structure), Fourier-transform infrared spectroscopy (FT-IR) (to identify phosphate and hydroxyl groups), and thermogravimetric analysis (TGA) (to assess thermal stability) is essential. Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) can resolve particle morphology and surface defects. Solubility assays in simulated physiological fluids (e.g., Tris buffer) provide insights into stability under biological conditions .

Q. How does the solubility of tetra-calcium phosphate compare to other calcium phosphates, and why is this critical for biomaterial applications?

Tetra-calcium phosphate is less soluble than hydroxyapatite (HAp) but more soluble than tricalcium phosphate (TCP) under physiological pH. This intermediate solubility makes it suitable for bone regeneration, as it balances resorption and osteoconductivity. Solubility can be quantified via ion-selective electrode measurements or inductively coupled plasma mass spectrometry (ICP-MS) to track Ca²⁺ and PO₄³⁻ release kinetics .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for tetra-calcium phosphate across different studies?

Discrepancies often arise from variations in experimental conditions (e.g., buffer composition, ionic strength) or contamination. Standardize protocols by using controlled environments (e.g., ISO-certified labs) and reference materials (e.g., NIST-certified HAp). Cross-validate results with multiple techniques, such as XRD for phase identification and ICP-MS for ion quantification. Meta-analyses of published data can identify systematic biases .

Q. What experimental strategies mitigate false positives in protein interaction studies involving tetra-calcium phosphate precipitation?

Calcium phosphate precipitates can nonspecifically bind proteins, leading to false positives. To avoid this:

  • Use buffers with neutral pH (e.g., Tris-HCl) instead of alkaline conditions.
  • Include negative controls with calcium chelators (e.g., EDTA).
  • Employ orthogonal validation methods like Western blotting or mass spectrometry .

Q. How do organic molecules (e.g., collagen, citrate) influence the co-precipitation of tetra-calcium phosphate in biomimetic systems?

Organic additives act as templating agents, directing crystal growth and stabilizing metastable phases. For example, citrate ions inhibit HAp formation by binding Ca²⁺, favoring tetra-calcium phosphate precipitation. Experimental designs should incorporate in situ FT-IR or Raman spectroscopy to monitor real-time interactions between organic molecules and growing crystals .

Q. What methodologies are effective for evaluating the biocompatibility of tetra-calcium phosphate scaffolds in vitro?

  • Cell proliferation assays (e.g., MTT or Alamar Blue) using osteoblast-like cells (e.g., MC3T3-E1).
  • Cell morphology analysis via SEM or confocal microscopy to assess adhesion and spreading.
  • Osteogenic differentiation markers (e.g., alkaline phosphatase activity, osteocalcin ELISA).
    Ensure scaffolds are sterilized via autoclaving or gamma irradiation to prevent endotoxin contamination .

Q. How can collaborative frameworks improve the reproducibility of tetra-calcium phosphate research?

Adopt open-science practices:

  • Share raw data and protocols via repositories like Zenodo or Figshare.
  • Use standardized characterization checklists (e.g., MIABiotech for biomaterials).
  • Engage in cross-lab validation studies to identify protocol-specific artifacts .

Methodological Recommendations

  • Synthesis : Use sol-gel methods with Ca(NO₃)₂·4H₂O and (NH₄)₂HPO₄ precursors for high purity .
  • Data Interpretation : Apply Rietveld refinement to XRD data to quantify phase mixtures .
  • Ethical Compliance : Follow institutional guidelines for human-derived samples (e.g., informed consent for in vitro studies using dental tissues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.